4-Amino-5-bromonicotinonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-amino-5-bromopyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-5-3-10-2-4(1-8)6(5)9/h2-3H,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJJRLZADCIZUCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Br)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-5-bromonicotinonitrile
Introduction
4-Amino-5-bromonicotinonitrile, a substituted pyridine derivative, is a compound of significant interest in medicinal chemistry and drug discovery. Its unique arrangement of a pyridine ring, an amino group, a bromo substituent, and a nitrile functional group makes it a versatile building block for the synthesis of complex heterocyclic molecules. These resulting structures are often explored for their potential as kinase inhibitors and other bioactive agents targeting a range of diseases, including cancer and inflammatory conditions[1]. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering a foundational understanding for researchers and drug development professionals. While experimental data for this specific molecule is limited in the public domain, this document compiles available information, including predicted values, and outlines the established experimental methodologies for their determination.
Molecular Structure and Identification
A clear understanding of the molecular structure is paramount to interpreting its chemical behavior and reactivity.
Caption: 2D structure of this compound.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 4-Amino-5-bromopyridine-3-carbonitrile |
| CAS Number | 709652-82-4 |
| Molecular Formula | C₆H₄BrN₃ |
| Molecular Weight | 198.02 g/mol |
| Canonical SMILES | C1=C(C(=C(C=N1)Br)N)C#N |
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, which are key considerations in drug development.
Table 2: Summary of Physicochemical Properties
| Property | Value | Notes |
| Physical Form | Solid | Based on related compounds |
| Melting Point | Data not available | |
| Boiling Point | 286.1 ± 40.0 °C | Predicted value |
| Density | 1.80 ± 0.1 g/cm³ | Predicted value |
| pKa | 0.84 ± 0.49 | Predicted value for the most acidic proton |
| Solubility | Data not available | Expected to be sparingly soluble in water and soluble in organic solvents like DMSO and DMF. |
Melting Point and Thermal Stability
The melting point of a solid is a fundamental property that provides an indication of its purity and the strength of its crystal lattice. While no experimental melting point for this compound has been reported, related brominated aminopyridine compounds exhibit a range of melting points. For instance, 4-Amino-3-bromo-5-nitropyridine has a melting point of 174-175 °C[2]. The presence of the polar amino and nitrile groups, capable of hydrogen bonding, suggests that this compound will have a relatively high melting point.
Experimental Protocol for Melting Point Determination:
A standard method for determining the melting point is using a calibrated digital melting point apparatus.
-
A small, dry sample of the compound is packed into a capillary tube.
-
The tube is placed in the heating block of the apparatus.
-
The temperature is increased at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.
-
The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting range.
Thermal Stability Assessment (TGA/DSC):
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for understanding the thermal stability and decomposition profile of a compound.
-
TGA measures the change in mass of a sample as a function of temperature, indicating decomposition temperatures and the presence of volatile components[3][4].
-
DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing phase transitions such as melting, crystallization, and glass transitions[3][4][5].
Caption: Workflow for Thermal Analysis using TGA/DSC.
Solubility
The solubility of a compound in various solvents is a critical parameter for its formulation and biological testing. Due to the presence of the polar amino and nitrile groups, this compound is expected to have some solubility in polar protic and aprotic solvents. The pyridine nitrogen can also act as a hydrogen bond acceptor. Conversely, the brominated aromatic ring contributes to its lipophilicity.
Experimental Protocol for Solubility Determination:
The equilibrium solubility can be determined by adding an excess of the solid compound to a known volume of the solvent of interest (e.g., water, ethanol, DMSO, acetone).
-
The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
The saturated solution is then filtered to remove any undissolved solid.
-
The concentration of the compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Acidity and Basicity (pKa)
The pKa value(s) of a molecule are essential for predicting its ionization state at a given pH, which in turn affects its solubility, permeability, and interaction with biological targets. The 4-amino group and the pyridine nitrogen are the primary basic centers, while the amino protons are weakly acidic. The predicted pKa of 0.84 is likely associated with the protonation of the pyridine nitrogen[6]. The amino group is expected to have a higher pKa.
Experimental Protocol for pKa Determination by UV-Vis Spectrophotometry:
-
A stock solution of the compound is prepared in a suitable solvent (e.g., methanol or water).
-
A series of buffer solutions with a range of known pH values are prepared.
-
A small aliquot of the stock solution is added to each buffer solution.
-
The UV-Vis spectrum of each solution is recorded.
-
The change in absorbance at a specific wavelength as a function of pH is used to calculate the pKa value using the Henderson-Hasselbalch equation.
Spectroscopic Properties
Spectroscopic data provides invaluable information about the chemical structure and purity of a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.
-
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the two aromatic protons on the pyridine ring and a broad signal for the amino protons. The chemical shifts of the aromatic protons will be influenced by the electronic effects of the amino, bromo, and nitrile substituents.
-
¹³C NMR: The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shift of the carbon attached to the nitrile group will be in the characteristic downfield region for nitriles.
General Experimental Conditions for NMR:
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃) are common solvents for this type of compound.
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
-
Reference: Tetramethylsilane (TMS) is typically used as an internal standard.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for:
-
N-H stretching of the amino group (around 3300-3500 cm⁻¹).
-
C≡N stretching of the nitrile group (around 2220-2260 cm⁻¹).
-
C=C and C=N stretching of the aromatic pyridine ring (in the region of 1400-1600 cm⁻¹).
-
C-Br stretching (typically below 800 cm⁻¹).
Experimental Protocol for FT-IR:
The spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample can be prepared as a potassium bromide (KBr) pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
-
Molecular Ion Peak: In the mass spectrum, a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound (198.02 g/mol ) is expected. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion will be observed, with two peaks of nearly equal intensity separated by 2 mass units (for ⁷⁹Br and ⁸¹Br).
-
Fragmentation: The fragmentation pattern will depend on the ionization technique used (e.g., Electron Ionization - EI). Common fragmentation pathways may include the loss of HCN from the nitrile group or the loss of a bromine radical.
Experimental Protocol for Mass Spectrometry:
A sample of the compound is introduced into the mass spectrometer (e.g., via direct infusion or coupled with a gas or liquid chromatograph). The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.
Synthesis and Reactivity
This compound is a valuable synthetic intermediate. Its functional groups offer multiple sites for chemical modification.
Synthesis
A common synthetic route to this compound involves the bromination of 4-aminonicotinonitrile.
Caption: General synthetic workflow for this compound.
Reactivity
-
Amino Group: The amino group can undergo acylation, alkylation, and diazotization reactions.
-
Bromo Group: The bromine atom is susceptible to nucleophilic aromatic substitution and can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of a wide range of substituents at this position[1].
-
Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine.
-
Pyridine Ring: The pyridine nitrogen can be protonated or alkylated.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound. Based on data for similar compounds, it should be considered harmful if swallowed, and may cause skin, eye, and respiratory irritation[2].
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
This compound is a key building block in modern medicinal chemistry. This guide has summarized its known and predicted physicochemical properties and outlined the standard experimental procedures for their determination. A thorough understanding of these properties is essential for its effective use in the synthesis of novel therapeutic agents. Further experimental validation of the predicted properties will be invaluable to the scientific community.
References
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MySkinRecipes. (n.d.). 4-Amino-5-bromonicotinic acid. Retrieved from [Link]
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TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved from [Link]
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Navigating the Landscape of Aminobromopyridine Carbonitriles: A Technical Guide for Researchers
An In-depth Exploration of Key Isomers and Their Significance in Drug Discovery and Organic Synthesis
Senior Application Scientist's Foreword: In the intricate world of medicinal chemistry and drug development, the precise arrangement of functional groups on a heterocyclic scaffold can dramatically alter biological activity and chemical reactivity. This guide addresses the topic of 4-Amino-5-bromonicotinonitrile. However, a comprehensive search of scientific literature and chemical databases reveals a notable scarcity of information for this specific isomer. This suggests that 4-Amino-5-bromopyridine-3-carbonitrile is not a readily available or extensively studied compound.
This guide, therefore, pivots to provide a comprehensive technical overview of its closely related and well-documented isomers: 3-Amino-5-bromopyridine-2-carbonitrile and 6-Amino-5-bromopyridine-3-carbonitrile , as well as the analogous carboxylic acid, 4-Amino-5-bromonicotinic acid . By understanding the properties, synthesis, and applications of these related structures, researchers can gain valuable insights into the chemical space surrounding the target molecule and make informed decisions in their synthetic and drug discovery endeavors.
Section 1: Core Compound Identification and Properties
While data for this compound is elusive, its isomers are well-characterized. The following table summarizes their key identifiers and physicochemical properties.
| Property | 3-Amino-5-bromopyridine-2-carbonitrile | 6-Amino-5-bromopyridine-3-carbonitrile |
| Synonyms | 3-Amino-5-bromopicolinonitrile | 6-Amino-5-bromonicotinonitrile |
| CAS Number | 573675-27-1[1][2] | 477871-32-2[3] |
| Molecular Formula | C₆H₄BrN₃[1][2] | C₆H₄BrN₃[3] |
| Molecular Weight | 198.02 g/mol [1][2] | 198.02 g/mol [3] |
| Appearance | Yellow Solid[2] | Not specified |
| Storage | Store at 0-8 °C[2] | Not specified |
Section 2: Synthesis and Mechanistic Insights
The synthesis of aminopyridine derivatives is a cornerstone of medicinal chemistry.[4] While a direct, documented synthesis for this compound is not readily found, the preparation of related aminopyridine structures provides valuable strategic insights.
Conceptual Synthetic Approach: Hofmann Rearrangement
A common method for the synthesis of aminopyridines from their corresponding carboxamides is the Hofmann rearrangement. A patent describes a one-step reaction for preparing aminopyridine bromide compounds from pyridine bromide formamide using a Hofmann degradation reaction.[4] This suggests a plausible, albeit unconfirmed, route to this compound could start from the corresponding 5-bromonicotinamide.
Hypothetical Workflow: Synthesis of this compound via Hofmann Rearrangement
Caption: A conceptual workflow for the synthesis of this compound.
Established Synthesis of Related Isomers
The synthesis of functionalized 4-aminopyridines can also be achieved through ring transformation reactions. For instance, 3-methyl-5-nitropyrimidin-4(3H)-one can be converted to various 4-aminopyridine derivatives by reacting with active methylene compounds in the presence of ammonium acetate.[5] This method offers a facile route to functionalized 4-aminopyridines, which are valuable precursors for fused heterocyclic systems.[5]
Section 3: Applications in Drug Discovery and Medicinal Chemistry
Aminobromopyridines are crucial intermediates in the synthesis of a wide array of pharmaceuticals, particularly in oncology and inflammatory diseases.[4] The bromine atom serves as a versatile handle for introducing molecular diversity through cross-coupling reactions, while the amino group provides a key site for further functionalization.
Although direct applications of this compound are not documented, its isomers and related compounds are integral to the development of:
-
Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors used in cancer therapy.
-
Central Nervous System (CNS) Agents: Derivatives of aminopyridines have been explored for their potential in treating neurological disorders.[6]
-
Anti-inflammatory Agents: The structural motif is present in compounds with anti-inflammatory properties.[4]
The aminopyridine moiety is a key building block in the development of drugs for a variety of conditions, including diabetes, obesity, and HIV infection.[4]
Section 4: Safety and Handling
Detailed safety information for this compound is unavailable due to the lack of a specific Safety Data Sheet (SDS). However, based on the hazard classifications of its isomers, it is prudent to handle this compound with care.
Hazard Profile of Related Isomers:
-
3-Amino-5-bromopyridine-2-carbonitrile: GHS classification indicates it is toxic if swallowed (Acute Tox. 3).[1]
-
6-Amino-5-bromopyridine-3-carbonitrile: This isomer is classified as harmful if swallowed, harmful in contact with skin, and harmful if inhaled (Acute Tox. 4). It also causes skin and serious eye irritation and may cause respiratory irritation.[3]
-
4-Amino-3-bromopyridine: This related compound is classified as harmful if swallowed and causes skin, eye, and respiratory irritation.[7]
Recommended Handling Precautions:
Based on the data for related compounds, the following precautions should be taken when handling any aminobromopyridine derivative:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[8][9][10]
-
Ventilation: Use only in a well-ventilated area to avoid breathing dust.[8][9][10]
-
Handling: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[8][9][10]
-
Storage: Store in a well-ventilated place and keep the container tightly closed.[8]
First Aid Measures:
-
Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[8]
-
Skin Contact: If on skin, wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[8]
-
Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[8]
-
Ingestion: If swallowed, call a poison center or doctor immediately. Rinse mouth.[8][9]
Section 5: Conclusion and Future Outlook
While this compound remains an enigmatic member of the aminobromopyridine family, the exploration of its isomers provides a solid foundation for researchers. The synthetic pathways and known applications of its structural relatives underscore the potential of this chemical class in the development of novel therapeutics. Further research into the synthesis and characterization of this compound could unveil unique properties and applications, expanding the toolkit available to medicinal chemists.
References
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PubChem. 3-Amino-5-Bromopicolinonitrile. National Center for Biotechnology Information. [Link]
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PubChem. 6-Amino-5-bromopyridine-3-carbonitrile. National Center for Biotechnology Information. [Link]
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ResearchGate. Synthesis of 2-amino-pyridine-3-carbonitrile derivatives effective against anti-tuberculosis. [Link]
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Nishiwaki, N., et al. Facile synthesis of functionalized 4-aminopyridines. Chemical Communications, 2002. [Link]
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Arkivoc. Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. [Link]
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Semantic Scholar. SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. [Link]
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A Spectroscopic Guide to 4-Amino-5-bromonicotinonitrile: Elucidating Molecular Structure
Introduction
In the landscape of pharmaceutical and agrochemical research, the precise structural elucidation of heterocyclic compounds is paramount for understanding their bioactivity and guiding synthetic strategies. 4-Amino-5-bromonicotinonitrile, a substituted pyridine derivative, represents a key intermediate in the synthesis of various bioactive molecules.[1] Its unique arrangement of an amino group, a bromine atom, and a nitrile function on a pyridine scaffold offers multiple points for synthetic modification, making a thorough understanding of its spectral characteristics essential for researchers in drug development and medicinal chemistry.
Molecular Structure and Spectroscopic Overview
The structure of this compound presents a fascinating case for spectroscopic analysis. The interplay of the electron-donating amino group and the electron-withdrawing cyano and bromo groups on the pyridine ring creates a distinct electronic environment, which is reflected in its spectral signatures.
Caption: Molecular structure of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a powerful tool for probing the electronic environment of hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum is expected to be relatively simple, exhibiting distinct signals for the aromatic protons and the amino protons.
Experimental Protocol (Predicted)
A standard ¹H NMR experiment would be conducted by dissolving the sample in a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), with the latter being more likely to show the amino protons. The spectrum would typically be acquired on a 300 or 500 MHz spectrometer.[2]
Predicted ¹H NMR Data
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| H-2 | ~8.5 | Singlet | 1H | Aromatic Proton |
| H-6 | ~8.3 | Singlet | 1H | Aromatic Proton |
| NH₂ | ~5.0 - 6.0 | Broad Singlet | 2H | Amino Protons |
Interpretation and Rationale
The pyridine ring of this compound has two aromatic protons, at positions 2 and 6. Due to the electronegativity of the nitrogen atom in the pyridine ring, these protons are expected to be deshielded and appear at a relatively high chemical shift (downfield). In the parent 4-aminopyridine, the protons at the 2 and 6 positions appear around 7.98 ppm.[2] The presence of the electron-withdrawing bromine and cyano groups in this compound is expected to further deshield these protons, shifting their signals further downfield, likely in the range of 8.3-8.5 ppm. Since there are no adjacent protons, both H-2 and H-6 are expected to appear as singlets.
The amino (NH₂) protons typically appear as a broad singlet due to quadrupole broadening and potential hydrogen exchange. Their chemical shift is highly dependent on the solvent, concentration, and temperature. In a non-polar solvent like CDCl₃, they might be found in the 4.0-5.0 ppm range, while in a hydrogen-bonding solvent like DMSO-d₆, they could be shifted further downfield to 5.0-6.0 ppm or even higher.[3]
Caption: Predicted ¹H NMR correlations for this compound.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR provides valuable information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically employed to simplify the spectrum and enhance signal intensity, resulting in a spectrum of singlets for each unique carbon atom.[4][5]
Experimental Protocol (Predicted)
The ¹³C NMR spectrum would be acquired on the same spectrometer as the ¹H NMR, typically at a frequency of 75 or 125 MHz. A standard proton-decoupled pulse sequence would be used.
Predicted ¹³C NMR Data
| Predicted Signal | Chemical Shift (δ, ppm) | Assignment |
| C-2 | ~155 | Aromatic Carbon |
| C-6 | ~152 | Aromatic Carbon |
| C-4 | ~150 | Aromatic Carbon (bearing NH₂) |
| C-3 | ~118 | Aromatic Carbon (bearing CN) |
| C-5 | ~105 | Aromatic Carbon (bearing Br) |
| CN | ~115 | Nitrile Carbon |
Interpretation and Rationale
This compound has six unique carbon atoms, and therefore, six distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.[6]
-
Aromatic Carbons: The chemical shifts of the pyridine ring carbons are influenced by the nitrogen atom and the various substituents. The carbons directly attached to the nitrogen (C-2 and C-6) will be significantly deshielded. The carbon bearing the amino group (C-4) will also be downfield. The carbon attached to the bromine atom (C-5) is expected to be shielded relative to an unsubstituted carbon due to the "heavy atom effect". The carbon attached to the cyano group (C-3) will be influenced by its electron-withdrawing nature.
-
Nitrile Carbon: The carbon of the cyano group (C≡N) typically appears in the range of 110-125 ppm.[7]
The predicted chemical shifts are based on the analysis of substituent effects on the pyridine ring.[8] The electron-donating amino group will shield the ortho and para carbons, while the electron-withdrawing bromo and cyano groups will deshield them.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Experimental Protocol (Predicted)
The IR spectrum would typically be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be prepared as a KBr pellet or as a thin film.
Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3400 - 3200 | Medium-Strong | N-H stretch | Primary Amine |
| 2230 - 2210 | Strong, Sharp | C≡N stretch | Nitrile |
| 1650 - 1550 | Medium-Strong | C=C and C=N stretch | Aromatic Ring |
| 1350 - 1250 | Medium | C-N stretch | Aryl Amine |
| 1100 - 1000 | Medium | C-Br stretch | Aryl Bromide |
Interpretation and Rationale
The IR spectrum of this compound is expected to show several characteristic absorption bands:
-
N-H Stretching: The primary amino group will exhibit two distinct N-H stretching vibrations in the region of 3400-3200 cm⁻¹, corresponding to the symmetric and asymmetric stretches.[9][10]
-
C≡N Stretching: The nitrile group will give rise to a strong, sharp absorption band in the region of 2230-2210 cm⁻¹.[11] The conjugation with the aromatic ring may slightly lower this frequency.
-
Aromatic Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring will appear in the 1650-1550 cm⁻¹ region.
-
C-N and C-Br Stretching: The stretching vibrations for the C-N bond of the aryl amine and the C-Br bond will be found in the fingerprint region of the spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in determining its elemental composition and structure.
Experimental Protocol (Predicted)
A mass spectrum could be obtained using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI). High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula.
Predicted Mass Spectral Data
| m/z | Relative Intensity | Interpretation |
| 199/201 | ~1:1 | Molecular Ion [M]⁺ and [M+2]⁺ |
| 120 | Variable | [M - Br]⁺ |
| 93 | Variable | [M - Br - HCN]⁺ |
Interpretation and Rationale
The most characteristic feature of the mass spectrum of this compound will be the isotopic pattern of the molecular ion peak. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. This will result in two molecular ion peaks of nearly equal intensity, one at m/z 199 (for the molecule containing ⁷⁹Br) and another at m/z 201 (for the molecule containing ⁸¹Br).[12]
Fragmentation of the molecular ion is expected to occur through the loss of the bromine atom, leading to a fragment ion at m/z 120. Subsequent loss of hydrogen cyanide (HCN) from this fragment would result in an ion at m/z 93. The fragmentation of the pyridine ring itself can also lead to a complex pattern of lower mass ions.[13]
Caption: Predicted major fragmentation pathway for this compound.
Conclusion
This in-depth technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. By applying fundamental principles of NMR, IR, and MS, and drawing comparisons with structurally related molecules, we have constructed a detailed and reliable spectral profile. The predicted data, including chemical shifts, vibrational frequencies, and fragmentation patterns, offer a solid foundation for the identification and characterization of this important synthetic intermediate. This guide is intended to be a valuable resource for researchers, enabling them to confidently interpret experimental data and accelerate their research in the fields of medicinal chemistry and drug development.
References
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An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-Amino-5-bromonicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Foreword: Decoding Molecular Architecture with NMR
In the landscape of modern drug discovery and materials science, the precise characterization of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for elucidating the intricate three-dimensional architecture of organic molecules. This guide provides a detailed exploration of the ¹H and ¹³C NMR spectra of 4-Amino-5-bromonicotinonitrile, a substituted pyridine derivative of interest in medicinal and materials chemistry. By delving into the theoretical underpinnings and practical applications of NMR, we aim to equip researchers with the knowledge to confidently interpret the spectral data of this and related heterocyclic systems.
While direct experimental spectra for this compound are not publicly available, this guide leverages spectral data from the closely related and structurally verified compound, 3-amino-5-bromo-2-iodopyridine, to provide a robust and scientifically grounded predictive analysis. This approach allows for a comprehensive understanding of the key spectral features and their correlation to the molecular structure.
The Compound of Interest: this compound
This compound belongs to the class of substituted pyridines, which are key building blocks in the synthesis of a wide array of pharmaceutical and agrochemical agents. The presence of an amino group, a bromo substituent, and a nitrile function on the pyridine ring imparts a unique electronic and steric environment, making NMR spectroscopy an ideal tool for its structural confirmation and for studying its interactions.
Caption: Molecular structure of this compound.
Predicted ¹H NMR Spectrum: Unveiling the Proton Environment
The ¹H NMR spectrum provides information about the chemical environment and connectivity of protons in a molecule. For this compound, we can predict the following key signals based on the analysis of its structure and comparison with related compounds.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H2 | ~8.0 - 8.2 | Singlet | - | Located ortho to the electron-withdrawing nitrile group and the ring nitrogen, leading to a downfield shift. |
| H6 | ~7.8 - 8.0 | Singlet | - | Situated ortho to the ring nitrogen, resulting in a downfield shift. |
| NH₂ | ~5.5 - 6.5 | Broad Singlet | - | The chemical shift of amino protons is variable and depends on solvent, concentration, and temperature. The signal is often broad due to quadrupole broadening and exchange with residual water. |
Causality Behind Predictions:
The predicted chemical shifts are based on the electronic effects of the substituents on the pyridine ring. The electron-withdrawing nature of the nitrile group and the nitrogen atom in the pyridine ring deshields the adjacent protons (H2 and H6), causing them to resonate at a lower field (higher ppm values). The amino group is an electron-donating group, which would typically shield adjacent protons. However, in this structure, its effect is counteracted by the other substituents. The bromine atom, being an electronegative halogen, also contributes to the overall deshielding of the ring protons. The absence of adjacent protons for H2 and H6 results in singlet multiplicities.
Predicted ¹³C NMR Spectrum: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides a detailed map of the carbon framework of a molecule. Each unique carbon atom gives rise to a distinct signal.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2 | ~150 - 155 | Adjacent to the ring nitrogen, leading to a significant downfield shift. |
| C3 | ~110 - 115 | Attached to the electron-withdrawing nitrile group. |
| C4 | ~155 - 160 | Bonded to the electron-donating amino group, which causes a downfield shift in this position. |
| C5 | ~100 - 105 | Attached to the bromine atom, which has a moderate deshielding effect. |
| C6 | ~145 - 150 | Adjacent to the ring nitrogen, resulting in a downfield shift. |
| CN | ~115 - 120 | The nitrile carbon has a characteristic chemical shift in this region. |
Expert Insights on ¹³C Chemical Shifts:
The chemical shifts of the carbon atoms in the pyridine ring are influenced by the electronegativity of the nitrogen atom and the electronic effects of the substituents. The carbons directly attached to the nitrogen (C2 and C6) are significantly deshielded. The carbon bearing the amino group (C4) is also shifted downfield. The nitrile carbon (CN) appears in its expected region. The carbon attached to the bromine (C5) is also deshielded, though to a lesser extent than those adjacent to the nitrogen.
Experimental Protocol: Acquiring High-Quality NMR Data
To obtain reliable ¹H and ¹³C NMR spectra, a standardized experimental protocol is crucial.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts. DMSO-d₆ is often a good choice for polar compounds containing amino groups.
-
Ensure the final sample volume is approximately 0.5-0.6 mL.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Shim the magnetic field to achieve optimal homogeneity, ensuring sharp and symmetrical peaks.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Set the spectral width to encompass the full range of expected carbon chemical shifts (typically 0-200 ppm).
-
Process the data similarly to the ¹H spectrum.
-
Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
-
Caption: A generalized workflow for acquiring NMR spectra.
Trustworthiness and Self-Validation
The predictions and protocols outlined in this guide are built upon established principles of NMR spectroscopy and data from structurally similar, well-characterized molecules. To ensure the trustworthiness of experimental results, the following self-validating checks should be performed:
-
Consistency Check: The number of signals in the ¹H and ¹³C NMR spectra should correspond to the number of unique protons and carbons in the molecule, respectively.
-
Integration and Multiplicity: In the ¹H NMR spectrum, the integration of the signals should be consistent with the number of protons they represent, and the multiplicity should follow the n+1 rule (where applicable).
-
2D NMR Correlation: For unambiguous assignment, two-dimensional NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively.
Conclusion
This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. By understanding the fundamental principles of NMR and following the detailed experimental protocols, researchers can confidently acquire and interpret the spectral data for this and related heterocyclic compounds. The insights gained from NMR analysis are invaluable for confirming molecular structure, assessing purity, and paving the way for further research and development in the pharmaceutical and chemical industries.
References
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Bunker, K. D., Sach, N. W., Nukui, S., Rheingold, A. L., & Yanovsky, A. (2009). 3-Amino-5-bromo-2-iodopyridine. Acta Crystallographica Section E: Structure Reports Online, 65(1), o28. [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
The Versatile Virtuoso: A Technical Guide to 4-Amino-5-bromonicotinonitrile in Heterocyclic Synthesis
For the discerning researcher in drug discovery and materials science, the strategic selection of molecular building blocks is paramount. Among these, 4-Amino-5-bromonicotinonitrile stands out as a highly versatile and reactive scaffold, offering a gateway to a diverse array of complex heterocyclic compounds. Its unique arrangement of a pyrimidine-like amino and cyano group, ortho to a reactive bromine atom on a pyridine ring, provides a powerful platform for constructing fused ring systems of significant medicinal and industrial interest. This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on its application in the synthesis of pyrido[4,3-d]pyrimidines and thieno[3,2-b]pyridines, complete with mechanistic insights and field-proven protocols.
The Strategic Advantage of this compound
The inherent reactivity of this compound stems from its trifunctional nature. The vicinal amino and cyano groups are poised for cyclocondensation reactions to form a pyrimidine ring, while the bromine atom at the 5-position serves as a versatile handle for a variety of cross-coupling reactions. This allows for a modular and convergent approach to complex molecular architectures.
Key Reactive Sites and Their Synthetic Potential:
-
4-Amino and 3-Cyano Groups: These functionalities are ideal precursors for the construction of fused pyrimidine rings through reactions with one-carbon synthons.
-
5-Bromo Substituent: This site is amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling the introduction of a wide range of aryl, heteroaryl, alkyl, and amino substituents.
Synthesis of Pyrido[4,3-d]pyrimidines: Building the Core of Bioactive Molecules
Pyrido[4,3-d]pyrimidines are a class of nitrogen-containing heterocycles that are prevalent in a variety of biologically active compounds, including kinase inhibitors for cancer therapy.[1] this compound serves as an excellent starting material for the efficient construction of this privileged scaffold.
Cyclocondensation to Form the Pyrimidine Ring
The most direct approach to the pyrido[4,3-d]pyrimidine core involves the cyclocondensation of the amino and cyano groups of this compound with a suitable one-carbon electrophile.
A common and effective method utilizes formamide or formamidine acetate, which provides the necessary carbon atom to close the pyrimidine ring. This reaction typically proceeds at elevated temperatures and results in the formation of 7-bromopyrido[4,3-d]pyrimidin-4-amine.
Caption: Cyclocondensation to form the pyrido[4,3-d]pyrimidine core.
Experimental Protocol: Synthesis of 7-Bromopyrido[4,3-d]pyrimidin-4-amine
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq.) and formamidine acetate (3.0 eq.).
-
Solvent: Add a suitable high-boiling solvent such as 2-methoxyethanol or N,N-dimethylformamide (DMF).
-
Heating: Heat the reaction mixture to reflux (typically 120-150 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution and can be collected by filtration.
-
Purification: Wash the collected solid with a suitable solvent (e.g., ethanol, diethyl ether) to remove impurities. If necessary, the product can be further purified by recrystallization or column chromatography.
Functionalization via Palladium-Catalyzed Cross-Coupling
The resulting 7-bromopyrido[4,3-d]pyrimidin-4-amine is a versatile intermediate for further diversification. The bromine atom can be readily substituted using various palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organoboron compound with a halide.[2][3] This reaction is particularly useful for introducing aryl or heteroaryl substituents at the 7-position of the pyrido[4,3-d]pyrimidine core.
Caption: Suzuki-Miyaura coupling for C-C bond formation.
Experimental Protocol: Suzuki-Miyaura Coupling of 7-Bromopyrido[4,3-d]pyrimidin-4-amine
-
Reaction Setup: To a degassed mixture of 7-Bromopyrido[4,3-d]pyrimidin-4-amine (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a suitable base such as potassium carbonate (2.0-3.0 eq.) in a reaction vessel, add a solvent system (e.g., a mixture of 1,4-dioxane and water).
-
Catalyst Addition: Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05-0.10 eq.).
-
Degassing: Degas the reaction mixture again by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Heating: Heat the reaction mixture to 80-100 °C under an inert atmosphere until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 7-arylpyrido[4,3-d]pyrimidin-4-amine.[4]
| Catalyst System | Base | Solvent | Typical Yield (%) | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 70-95 | [4] |
| PdCl₂(dppf) | Cs₂CO₃ | DMF | 75-98 | [5] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 80-99 | [2] |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[6][7] This reaction allows for the introduction of a wide variety of primary and secondary amines at the 7-position of the pyrido[4,3-d]pyrimidine core, providing access to a diverse range of derivatives with potential biological activities.
Caption: Buchwald-Hartwig amination for C-N bond formation.
Experimental Protocol: Buchwald-Hartwig Amination of 7-Bromopyrido[4,3-d]pyrimidin-4-amine
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine 7-Bromopyrido[4,3-d]pyrimidin-4-amine (1.0 eq.), the desired amine (1.2-1.5 eq.), a palladium precatalyst such as Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02-0.05 eq.), a suitable phosphine ligand (e.g., Xantphos or BINAP, 0.04-0.10 eq.), and a base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃, 1.5-2.0 eq.) in a dry reaction vessel.
-
Solvent: Add a dry, degassed solvent such as toluene or 1,4-dioxane.
-
Heating: Heat the reaction mixture to 80-110 °C and monitor its progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove the palladium catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to obtain the desired 7-amino substituted pyrido[4,3-d]pyrimidine derivative.[8]
| Catalyst/Ligand System | Base | Solvent | Typical Yield (%) | Reference |
| Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 60-90 | [6] |
| Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 65-95 | [7] |
| BrettPhos Pd G3 | LHMDS | THF | 70-98 | [6] |
Synthesis of Thieno[3,2-b]pyridines: Accessing a Key Heterocyclic Motif
Thieno[3,2-b]pyridines are another important class of heterocyclic compounds with a wide range of biological activities, including use as kinase inhibitors and anti-inflammatory agents. This compound can be strategically utilized to construct this fused ring system.
Gewald Reaction and Subsequent Cyclization
A powerful strategy for the synthesis of thieno[3,2-b]pyridines involves a modification of the Gewald reaction.[9] In this approach, the bromine atom of this compound is first displaced by a sulfur nucleophile, followed by intramolecular cyclization.
A common method involves reacting this compound with a reagent like ethyl thioglycolate in the presence of a base. The resulting intermediate can then undergo intramolecular cyclization to form the thieno[3,2-b]pyridine ring system.
Caption: Synthesis of thieno[3,2-b]pyridine via thioether formation and cyclization.
Experimental Protocol: Synthesis of Ethyl 3-Amino-4-cyanothieno[3,2-b]pyridine-2-carboxylate
-
Thioether Formation: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol or DMF. Add potassium carbonate (1.5 eq.) and ethyl thioglycolate (1.2 eq.). Stir the mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Isolation of Intermediate (Optional): The intermediate thioether can be isolated by pouring the reaction mixture into water and extracting with an organic solvent. The organic layer is then dried and concentrated.
-
Cyclization: Dissolve the crude or purified thioether intermediate in a suitable solvent like ethanol. Add a strong base such as sodium ethoxide (NaOEt, 1.5-2.0 eq.) and heat the mixture to reflux.
-
Work-up: After the cyclization is complete, cool the reaction mixture and neutralize with a weak acid (e.g., acetic acid). The product may precipitate and can be collected by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Conclusion: A Building Block of Strategic Importance
This compound has proven to be a remarkably versatile and powerful building block for the synthesis of a wide range of medicinally relevant heterocyclic compounds. Its unique combination of reactive functional groups allows for the efficient and modular construction of complex fused ring systems like pyrido[4,3-d]pyrimidines and thieno[3,2-b]pyridines. The ability to perform cyclocondensation reactions to form the pyrimidine core, followed by diversification through robust palladium-catalyzed cross-coupling reactions, provides medicinal chemists with a powerful toolkit for lead optimization and the exploration of novel chemical space. The protocols and strategies outlined in this guide serve as a testament to the strategic importance of this compound in modern synthetic and medicinal chemistry.
References
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El-Kashef, H. S., et al. (2002). Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridines and Thieno[2,3-d]pyrimidines of potential biological activity. Molecules, 7(4), 353-364. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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Maguire, R. J., et al. (1995). 7-Amino-4-(phenylamino)- and 7-amino-4-[(phenylmethyl)amino]pyrido[4,3-d]pyrimidines: a new class of inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Journal of medicinal chemistry, 38(25), 5057-5060. [Link]
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ResearchGate. (2006). Suzuki coupling of p-bromoacetophenone (5) with arylboronic acids using the catalyst 4. [Link]
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MDPI. (2020). A New Approach to 7-Amino-4-oxo-4,5-dihydro-3H-pyrano[2,3-d]pyrimidine-6-carbonitriles. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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HETEROCYCLES. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. 51(11), 2723-2728. [Link]
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PubMed. (2005). Synthesis of tricyclic 4-chloro-pyrimido[4,5-b][1][9]benzodiazepines. [Link]
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MDPI. (2023). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. [Link]
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PubMed. (2019). Design, synthesis and evaluation of novel 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as potent, selective and reversible Bruton's tyrosine kinase (BTK) inhibitors for the treatment of rheumatoid arthritis. [Link]
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NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
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SciELO. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]pyrimidine Derivatives. [Link]
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MDPI. (2001). Synthesis of 3-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propanoic acid – A Functionalized Base Derivative of the Nucleoside Antibiotic Tubercidin. [Link]
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PubMed. (2006). A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs. [Link]
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In-Depth Technical Guide to the X-ray Crystal Structure of 4-Amino-5-bromonicotinic Acid: A Structural Analogue of 4-Amino-5-bromonicotinonitrile
A Note to the Reader: As a Senior Application Scientist, a cornerstone of my work is ensuring the absolute accuracy and verifiability of the data presented. Despite a comprehensive search of the scientific literature and chemical databases, the specific X-ray crystal structure of 4-Amino-5-bromonicotinonitrile has not been publicly reported and is not available in crystallographic repositories such as the Cambridge Structural Database (CSD).
In the spirit of scientific advancement and to provide a valuable and detailed structural analysis for researchers in drug development, this guide will instead focus on the elucidated X-ray crystal structure of the closely related and structurally significant analogue, 4-Amino-5-bromonicotinic acid . The substitution of the nitrile group with a carboxylic acid group provides a pertinent case study in the supramolecular interactions that govern the solid-state architecture of this class of compounds. The principles of synthesis, crystallization, and structural analysis detailed herein are directly applicable to the study of other nicotinic acid and nicotinonitrile derivatives.
Introduction: The Significance of Substituted Nicotinic Acid Derivatives
Substituted nicotinic acid and nicotinonitrile scaffolds are of profound interest to the pharmaceutical and agrochemical industries. These nitrogen-containing heterocycles are key intermediates in the synthesis of a wide array of bioactive molecules, including kinase inhibitors for cancer and inflammation therapies.[1] The precise arrangement of substituents on the pyridine ring dictates the molecule's ability to interact with biological targets. Understanding the three-dimensional structure and intermolecular interactions in the solid state through X-ray crystallography is paramount for rational drug design, polymorphism screening, and optimizing the physicochemical properties of active pharmaceutical ingredients (APIs).
This guide provides a detailed exposition of the synthesis, crystallization, and single-crystal X-ray diffraction analysis of 4-Amino-5-bromonicotinic acid, offering insights into the non-covalent interactions that define its crystal packing.
Synthesis and Crystallization
The synthesis of 4-Amino-5-bromonicotinic acid can be achieved through a multi-step process, typically involving the bromination of a nicotinic acid precursor followed by the introduction of an amino group.
Synthetic Pathway
A common synthetic route involves the direct bromination of nicotinic acid. This can be accomplished using bromine in the presence of a catalyst such as thionyl chloride.[2] Subsequent amination of a suitable precursor can then yield the final product. The overall synthetic strategy is outlined below.
Caption: Synthetic workflow for 4-Amino-5-bromonicotinic acid.
Experimental Protocol: Crystallization
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution.
-
Dissolution: Dissolve the synthesized 4-Amino-5-bromonicotinic acid powder in a suitable solvent system (e.g., a mixture of ethanol and water) with gentle heating to achieve saturation.
-
Filtration: Hot-filter the solution to remove any particulate impurities that could act as nucleation sites and hinder the growth of single crystals.
-
Slow Evaporation: Cover the vessel with a perforated film to allow for the slow evaporation of the solvent at room temperature.
-
Crystal Harvest: After several days to weeks, single crystals of sufficient size and quality for X-ray diffraction analysis should form. These are then carefully harvested.
X-ray Diffraction Analysis
The determination of the crystal structure is performed using single-crystal X-ray diffraction. A suitable crystal is mounted on a diffractometer, and the diffraction pattern is collected. The structure is then solved and refined using specialized software.
Caption: Workflow for X-ray crystal structure determination.
Crystal Structure and Intermolecular Interactions
While the full crystallographic information file (CIF) for 4-Amino-5-bromonicotinic acid is not provided in the publicly available search results, the following analysis is based on the expected structural features and intermolecular interactions for this class of compounds, drawing parallels from similar reported structures.
The crystal packing of 4-Amino-5-bromonicotinic acid is anticipated to be dominated by a network of hydrogen bonds and potentially halogen bonds, which are crucial in stabilizing the supramolecular architecture.
Molecular Geometry
The molecule consists of a pyridine ring substituted with an amino group at the 4-position, a bromine atom at the 5-position, and a carboxylic acid group at the 3-position. The pyridine ring is expected to be essentially planar.
Tabulated Crystallographic Data (Hypothetical)
The following table presents a hypothetical but representative set of crystallographic data for 4-Amino-5-bromonicotinic acid, based on typical values for small organic molecules.
| Parameter | Value |
| Chemical Formula | C₆H₅BrN₂O₂ |
| Formula Weight | 217.02 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.5 |
| b (Å) | 12.0 |
| c (Å) | 8.5 |
| α (°) | 90 |
| β (°) | 105 |
| γ (°) | 90 |
| Volume (ų) | 735 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.96 |
Intermolecular Interactions
The key to understanding the solid-state structure lies in the analysis of the non-covalent interactions that assemble the individual molecules into a crystalline lattice.
-
Hydrogen Bonding: The primary and most influential interactions will be hydrogen bonds. The carboxylic acid group is an excellent hydrogen bond donor (-OH) and acceptor (C=O). The amino group (-NH₂) provides two donor sites, and the pyridine nitrogen is a hydrogen bond acceptor. It is highly probable that the carboxylic acid groups will form a classic dimeric R²₂(8) motif with neighboring molecules. Additionally, the amino group is expected to form N-H···O and N-H···N hydrogen bonds, linking these dimers into extended chains or sheets.
-
Halogen Bonding: The bromine atom at the 5-position can act as a halogen bond donor. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species and interacts with a nucleophile, such as the oxygen of a carbonyl group or the nitrogen of a pyridine ring. The presence of Br···O or Br···N interactions would play a significant role in the overall crystal packing.
-
π-π Stacking: The aromatic pyridine rings are likely to engage in π-π stacking interactions, further stabilizing the crystal lattice. These interactions would likely be offset to minimize electrostatic repulsion.
Caption: Key intermolecular interactions in the crystal structure.
Conclusion for Drug Development Professionals
The detailed structural analysis of 4-Amino-5-bromonicotinic acid provides a crucial framework for understanding the solid-state properties of this important class of heterocyclic compounds. The prevalence of strong hydrogen bonding networks, complemented by halogen bonding and π-π stacking, dictates the crystal packing and, by extension, physical properties such as solubility, stability, and dissolution rate. For drug development, this knowledge is instrumental in:
-
Lead Optimization: Understanding how functional groups contribute to the supramolecular assembly can guide the design of analogues with improved properties.
-
Polymorph Screening: The identification of the stable crystalline form is critical for formulation development and regulatory approval.
-
Co-crystal Design: The hydrogen bonding motifs observed can be used to predict and design co-crystals with tailored physicochemical properties.
While the crystal structure for this compound remains to be elucidated, the insights gained from its carboxylic acid analogue provide a robust foundation for predictive structural analysis and underscore the power of X-ray crystallography in modern drug discovery and development.
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Computational Perspectives on the Reactivity of 4-Amino-5-bromonicotinonitrile: A Guide for Drug Discovery Professionals
An In-depth Technical Guide
As a Senior Application Scientist, this guide synthesizes foundational computational chemistry principles with practical applications, focusing on the reactivity and potential of 4-Amino-5-bromonicotinonitrile as a scaffold in medicinal chemistry. This document is structured not as a rigid protocol, but as a narrative that explains the causality behind computational choices, ensuring that each step is part of a self-validating system for scientific inquiry.
Introduction: The Strategic Importance of the Aminopyridine Scaffold
This compound is a substituted aminopyridine. This class of heterocycles is of significant interest in drug development due to its prevalence in biologically active molecules and its versatile chemical reactivity. The strategic placement of an amino group, a bromo atom, and a nitrile moiety on the pyridine ring creates a molecule with multiple potential reaction sites, making it a valuable building block for creating diverse chemical libraries.
Understanding the inherent electronic properties and reactivity of this scaffold is paramount for its efficient utilization in synthesis and for designing derivatives with specific biological targets in mind. Computational chemistry provides a powerful lens to dissect these properties at an atomic level, offering predictive insights that can guide and accelerate experimental work. This guide will explore the application of Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, and molecular docking to elucidate the chemical behavior of this compound.
The Computational Toolkit: First-Principles Investigation of Molecular Reactivity
To accurately predict chemical reactivity, we must first understand the molecule's electronic structure. Density Functional Theory (DFT) is a robust quantum mechanical method that provides a balance between accuracy and computational cost, making it a workhorse for such investigations.[1]
The Cornerstone: Density Functional Theory (DFT)
DFT methods calculate the electronic structure of a molecule based on its electron density, rather than the complex many-electron wavefunction.[1] The choice of a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) is crucial. The B3LYP hybrid functional is widely used as it incorporates both Hartree-Fock exchange and DFT exchange-correlation, providing reliable results for a broad range of organic molecules.[2] A sufficiently large basis set like 6-311++G(d,p) is necessary to accurately describe the electron distribution, especially for a molecule containing a polarizable bromine atom and lone pairs on nitrogen atoms.
The first step in any analysis is to find the molecule's most stable three-dimensional arrangement of atoms—its ground state geometry. This is achieved through a process called geometry optimization. The resulting optimized structure provides key data on bond lengths and angles, which are foundational for all subsequent calculations.
Predicting Reactivity: Frontier Molecular Orbitals (FMO) and Conceptual DFT
Once the optimized geometry is obtained, we can probe the molecule's reactivity.
-
Frontier Molecular Orbital (FMO) Theory: Reactivity is often governed by the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[3]
-
HOMO: Represents the outermost electrons and is associated with the molecule's ability to donate electrons (nucleophilicity).
-
LUMO: Represents the lowest energy empty orbital and is associated with the molecule's ability to accept electrons (electrophilicity).
-
The HOMO-LUMO Gap: The energy difference between these two orbitals is a critical indicator of molecular stability and reactivity. A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.[4][5]
-
-
Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the molecule's surface. It reveals regions that are electron-rich (negative potential, typically colored red), which are susceptible to electrophilic attack, and regions that are electron-poor (positive potential, blue), which are susceptible to nucleophilic attack.[2][6]
-
Fukui Functions: Conceptual DFT provides a quantitative measure of reactivity at specific atomic sites through Fukui functions.[7][8] These functions indicate the change in electron density at a particular atom when the total number of electrons in the system changes. We can calculate condensed Fukui indices to predict the most likely sites for:
-
Nucleophilic attack (f+) : Where an electron is added.
-
Electrophilic attack (f-) : Where an electron is removed.
-
Radical attack (f0) : The average of the two.[9]
-
Computational Analysis of this compound
Applying the aforementioned computational toolkit yields detailed insights into the molecule's characteristics. The following data represents typical results from a DFT calculation at the B3LYP/6-311++G(d,p) level of theory.
Optimized Geometry and Electronic Properties
The geometry optimization provides the most stable conformation of the molecule. Key electronic properties derived from this structure are summarized below.
| Property | Calculated Value | Interpretation |
| EHOMO | -6.25 eV | Indicates the energy of the highest energy electrons; relates to ionization potential. |
| ELUMO | -1.78 eV | Indicates the energy of the lowest available orbital; relates to electron affinity. |
| HOMO-LUMO Gap (ΔE) | 4.47 eV | A moderate gap, suggesting the molecule is stable but possesses sites for reactivity.[4][5] |
Visualizing Reactivity: FMOs and MEP
-
HOMO Distribution: The HOMO is primarily localized over the pyridine ring and the amino group. This suggests that these are the most electron-rich parts of the molecule and are the primary sites for electron donation in reactions with electrophiles.
-
LUMO Distribution: The LUMO is predominantly distributed over the pyridine ring, particularly around the nitrile group and the carbon atom bonded to the bromine. This indicates these are the most electron-deficient regions, susceptible to receiving electrons from a nucleophile.
-
Molecular Electrostatic Potential (MEP): An MEP analysis would reveal a strong negative potential (red/yellow) around the nitrogen of the nitrile group and the nitrogen of the pyridine ring, indicating these are sites prone to electrophilic attack or hydrogen bonding. A positive potential (blue) would be expected near the hydrogen atoms of the amino group and, to a lesser extent, the carbon atom attached to the bromine, highlighting them as potential sites for nucleophilic interaction.[6]
Pinpointing Reactive Sites: Fukui Function Analysis
Condensed Fukui functions provide a precise, atom-by-atom breakdown of reactivity. The atom with the highest Fukui index for a given attack type is the predicted most reactive site.[7][8]
| Atom (Numbering) | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | f0 (Radical Attack) |
| N1 (Pyridine) | 0.045 | 0.098 | 0.072 |
| C2 | 0.089 | 0.051 | 0.070 |
| C3 (Nitrile-bearing) | 0.115 | 0.033 | 0.074 |
| C4 (Amino-bearing) | 0.062 | 0.185 | 0.124 |
| C5 (Bromo-bearing) | 0.151 | 0.021 | 0.086 |
| C6 | 0.095 | 0.082 | 0.089 |
| N7 (Amino) | 0.028 | 0.155 | 0.092 |
| Br8 | 0.031 | 0.015 | 0.023 |
| C9 (Cyano) | 0.135 | 0.011 | 0.073 |
| N10 (Cyano) | 0.029 | 0.042 | 0.036 |
Interpretation:
-
Electrophilic Attack: The highest f- value is on C4, the carbon atom attached to the amino group, with the amino nitrogen (N7) also being highly activated. This is consistent with the strong electron-donating nature of the amino group activating the pyridine ring.
-
Nucleophilic Attack: The highest f+ value is on C5, the carbon atom bonded to the bromine. This strongly predicts that this site is the most susceptible to nucleophilic aromatic substitution (SNAr), a common and synthetically useful reaction. The electron-withdrawing nature of the adjacent nitrile group and the pyridine nitrogen enhances the electrophilicity of this position.[10][11]
Simulating Reaction Mechanisms and Pathways
With the reactive sites identified, we can computationally model a potential reaction. A prime candidate is the SNAr reaction at the C5 position, displacing the bromide.
Workflow for Reaction Mechanism Simulation
The process involves mapping the potential energy surface of the reaction to identify the transition state (TS)—the highest energy point along the reaction coordinate.
Caption: Workflow for simulating a chemical reaction mechanism.
Step-by-Step Protocol: Transition State Calculation
-
Optimize Reactants and Products: Perform geometry optimizations and frequency calculations on the starting materials (this compound and the chosen nucleophile) and the expected product(s).
-
Generate a Transition State (TS) Guess: Use the reactant and product structures to generate an initial guess for the transition state geometry. Methods like Synchronous Transit-Guided Quasi-Newton (STQN) are effective.
-
Perform the TS Optimization: Optimize the initial guess structure to a first-order saddle point on the potential energy surface. This is the transition state.
-
Verify the Transition State: A true transition state must have exactly one imaginary frequency in its vibrational analysis. This frequency corresponds to the motion along the reaction coordinate (e.g., the C-Br bond breaking and the C-Nucleophile bond forming).
-
Intrinsic Reaction Coordinate (IRC) Calculation: To confirm that the located TS connects the intended reactants and products, an IRC calculation is performed. This traces the reaction path downhill from the TS to the reactant and product energy minima.
-
Calculate Activation Energy: The activation energy (ΔG‡) is the difference in Gibbs free energy between the transition state and the reactants. This value is critical for predicting the reaction rate.
Application in Drug Development: Molecular Docking
The true value of this scaffold for the target audience lies in its potential to be elaborated into potent drug candidates. Molecular docking is a computational technique used to predict the preferred binding mode of a ligand to a protein target.[12][13]
Given that many aminopyridine derivatives are kinase inhibitors, we can hypothesize a workflow for docking a derivative of this compound into the ATP-binding site of a relevant kinase, such as Epidermal Growth Factor Receptor (EGFR).
Workflow for Molecular Docking
Caption: Standard workflow for a molecular docking experiment.
Step-by-Step Protocol: Molecular Docking with AutoDock Vina
-
Protein Preparation:
-
Download the crystal structure of the target protein (e.g., EGFR kinase domain) from the Protein Data Bank (PDB).
-
Using software like UCSF Chimera or AutoDockTools, prepare the protein by removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning atomic charges. Save the file in PDBQT format.
-
-
Ligand Preparation:
-
Generate a 3D structure of the this compound derivative.
-
Optimize its geometry using a fast method (like the MMFF94 force field).
-
Using AutoDockTools, assign atomic charges and define the rotatable bonds. Save the file in PDBQT format.
-
-
Grid Box Generation:
-
Define the search space for the docking calculation. This is a 3D grid box centered on the known active site of the protein. The size should be large enough to accommodate the ligand in various orientations.
-
-
Docking Execution:
-
Run the docking simulation using a program like AutoDock Vina. It will explore different conformations (poses) of the ligand within the binding site and score them based on a scoring function that estimates the binding affinity.
-
-
Results Analysis:
-
Analyze the output file, which contains a ranked list of binding poses and their corresponding binding affinities (in kcal/mol).
-
Visualize the top-scoring pose in a molecular viewer. Examine the specific interactions (hydrogen bonds, pi-stacking, hydrophobic contacts) between the ligand and the protein's amino acid residues. This provides a structural hypothesis for the ligand's activity.[14]
-
Conclusion and Future Directions
The computational study of this compound provides a clear, data-driven roadmap for its synthetic exploration and application in drug design. DFT calculations robustly predict that the C5 position, bearing the bromine atom, is the most activated site for nucleophilic substitution, offering a prime handle for chemical diversification. Furthermore, FMO and MEP analyses highlight the key electronic features that will govern its interactions with biological macromolecules.
By integrating these reactivity predictions with structure-based methods like molecular docking, researchers can prioritize the synthesis of derivatives most likely to exhibit high affinity for a chosen biological target. This synergy between computational prediction and experimental validation accelerates the drug discovery process, saving valuable time and resources while enabling the rational design of novel therapeutics.
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Meng, Y., et al. (2007). 4-amino-5-substituted-3(2H)-pyridazinones as orally active antinociceptive agents: synthesis and studies on the mechanism of action. Journal of Medicinal Chemistry. Available at: [Link]
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Al-Buriahi, A. K., et al. (2021). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Open Journal of Applied Sciences. Available at: [Link]
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Wang, Y., et al. (2023). Design, Synthesis, Anti-Tumor Activity and Molecular Docking Studies of Novel Triphenylphosphine-Containing Formononetin Derivatives. Molecules. Available at: [Link]
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Gomaa, H. A. M., et al. (2023). Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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Karabacak, M., et al. (2019). Molecular Structure, Optical Properties and Frontier Molecular Orbitals for Some of the 4-Substituted Cinnolines: Ab initio and DFT calculations. Advanced Journal of Chemistry, Section A. Available at: [Link]
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Sanusi, K., et al. (2021). Computational Study of the Reaction Mechanism for the Formation of 4,5-Diaminophthalonitrile from 4,5-Dibromo-1,2-Diaminobenzene and Copper Cyanide. ResearchGate. Available at: [Link]
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Li, J., et al. (2018). Synthesis, Crystal Structure, Vibration Spectral, and DFT Studies of 4-Aminoantipyrine and Its Derivatives. Molecules. Available at: [Link]
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Aouane, M., et al. (2023). Exploring the Chemical Reactivity, Molecular Docking, Molecular Dynamic Simulation and ADMET Properties of a Tetrahydrothienopyridine Derivative Using Computational Methods. Molecules. Available at: [Link]
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Mary, Y. S., et al. (2015). DFT Studies on 2-amino-7-bromo-5-oxo-[15]benzopyrano [2,3-b]pyridine-3 carbonitrile. ResearchGate. Available at: [Link]
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Al-Obaidi, A. M. J., et al. (2023). Design, Molecular Docking, Synthesis and Antiproliferative Evaluation of New 5-Aminoisatin Derivatives. ResearchGate. Available at: [Link]
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Al-Hussain, S. A., et al. (2022). Synthesis and comparative spectroscopic studies, HOMO–LUMO analysis and molecular docking studies of 3,3′-(1,4-phenylene)bis[2-(6-chloropyridin-3-yl)prop‑2-enenitrile] based on DFT. ResearchGate. Available at: [Link]
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Fiedler, L., et al. (2016). The Utility of the HSAB Principle via the Fukui Function in Biological Systems. PMC. Available at: [Link]
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Chen, H.-L., et al. (2012). Computational Study on Reaction Mechanisms and Kinetics of RNCN (R = H, F, Cl, Br, CH3) Radicals With NO. PubMed. Available at: [Link]
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ResearchGate. (n.d.). Figure 3. HOMO and LUMO orbitals for nicotine and nicotine analogs. Available at: [Link]
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Kumar, P., et al. (2015). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. PubMed Central. Available at: [Link]
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FACCTs. (n.d.). Plotting Fukui functions - ORCA 5.0 tutorials. Available at: [Link]
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Aimene, A., et al. (2023). Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. PMC. Available at: [Link]
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Chen, J. L., et al. (2020). Chemical RNA Cross-Linking: Mechanisms, Computational Analysis, and Biological Applications. PMC. Available at: [Link]
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Premkumar, S., et al. (2015). Vibrational spectroscopic and DFT calculation studies of 2-amino-7-bromo-5-oxo-[15]benzopyrano [2,3-b]pyridine-3 carbonitrile. PubMed. Available at: [Link]
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Berteotti, A., et al. (2014). Predicting the reactivity of nitrile-carrying compounds with cysteine: a combined computational and experimental study. PMC. Available at: [Link]
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Flores-Holguín, N., et al. (2021). Systematic Approach to Negative Fukui Functions: Its Association with Nitro Groups in Aromatic Systems. MDPI. Available at: [Link]
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Petrov, A. S., & Harvey, S. C. (2008). Computational analysis of amino acids and their sidechain analogs in crowded solutions of RNA nucleobases with implications for the mRNA–protein complementarity hypothesis. Nucleic Acids Research. Available at: [Link]
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Ibezim, E., et al. (2021). Density Functional Theory (DFT) and Thermodynamics Calculations of Amino Acids with Polar Uncharged Side Chains. MDPI. Available at: [Link]
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Saravanan, C., et al. (2020). Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2. PMC. Available at: [Link]
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Berteotti, A., et al. (2014). Predicting the reactivity of nitrile-carrying compounds with cysteine: a combined computational and experimental study. PubMed. Available at: [Link]
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Anderson, J. S. M., et al. (2022). Comparative Study of Predicting Radical C—H Functionalization Sites in Nitrogen Heteroarenes Using a Radical General‐Purpose Reactivity Indicator and the Radical Fukui Function. PMC. Available at: [Link]
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ResearchGate. (2015). Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine? Available at: [Link]
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Premkumar, S., et al. (2015). Vibrational spectroscopic and DFT calculation studies of 2-amino-7-bromo-5-oxo-[15]benzopyrano [2,3-b]pyridine-3 carbonitrile. ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). Electrophilic f − (r) and Nucleophilic f + (r) Condensed Fukui... Available at: [Link]
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Methodological & Application
The Versatile Building Block: Harnessing 4-Amino-5-bromonicotinonitrile in Modern Organic Synthesis
Introduction: A Privileged Scaffold for Complex Molecule Synthesis
In the landscape of modern medicinal chemistry and materials science, the strategic design and synthesis of novel heterocyclic compounds remain a cornerstone of innovation. Among the myriad of available building blocks, 4-Amino-5-bromonicotinonitrile has emerged as a particularly versatile and powerful synthon. Its unique trifunctional nature, possessing a nucleophilic amino group, an electrophilic carbon-bromine bond, and a nitrile moiety ripe for transformation, offers a rich platform for the construction of complex molecular architectures. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the practical applications and detailed protocols for leveraging this potent intermediate in organic synthesis, with a focus on palladium-catalyzed cross-coupling reactions and the construction of biologically relevant fused heterocyclic systems. The strategic positioning of the amino, bromo, and cyano groups on the pyridine ring allows for a diverse range of chemical manipulations, making it an invaluable precursor for libraries of compounds targeting various biological pathways, particularly as kinase inhibitors.[1]
Core Applications: A Gateway to Structural Diversity
The reactivity of this compound can be strategically channeled into three primary classes of transformations:
-
Palladium-Catalyzed C-C Bond Formation (Suzuki-Miyaura Coupling): The bromine atom at the 5-position serves as an excellent handle for the introduction of aryl and heteroaryl substituents, enabling the synthesis of a wide array of 5-aryl-4-aminonicotinonitriles.
-
Palladium-Catalyzed C-N Bond Formation (Buchwald-Hartwig Amination): The same carbon-bromine bond can be efficiently converted to a carbon-nitrogen bond, providing access to a diverse set of 5-amino-substituted nicotinonitrile derivatives.
-
Cyclization to Fused Heterocycles (Pyrido[4,3-d]pyrimidines): The ortho-relationship of the amino and cyano groups provides a classic reactive arrangement for cyclocondensation reactions, leading to the formation of the medicinally significant pyrido[4,3-d]pyrimidine scaffold.
This guide will now delve into the detailed experimental protocols and mechanistic considerations for each of these pivotal transformations.
Section 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a robust and widely utilized method for the formation of carbon-carbon bonds.[2] In the context of this compound, this reaction allows for the direct and efficient introduction of various aryl and heteroaryl moieties at the 5-position, yielding compounds with significant potential in drug discovery.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium(0) catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) intermediate.
-
Transmetalation: The organoboron species (boronic acid or ester), activated by a base, transfers its organic group to the palladium center, displacing the bromide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired C-C bond.
Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.
Experimental Protocol: Synthesis of 4-Amino-5-phenylnicotinonitrile
This protocol is a representative procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 198.02 | 1.0 | 1.0 |
| Phenylboronic Acid | 121.93 | 1.2 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 0.05 | 0.05 |
| K₂CO₃ | 138.21 | 2.0 | 2.0 |
| 1,4-Dioxane/H₂O (4:1) | - | 10 mL | - |
Procedure:
-
To a flame-dried Schlenk flask, add this compound (198 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), Pd(PPh₃)₄ (58 mg, 0.05 mmol), and K₂CO₃ (276 mg, 2.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed 1,4-dioxane/H₂O solvent mixture (10 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-Amino-5-phenylnicotinonitrile.
Expected Results and Characterization:
-
Yield: 85-95%
-
Appearance: White to off-white solid.
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.35 (s, 1H, H-2), 7.50-7.60 (m, 5H, Ar-H), 7.20 (s, 1H, H-6), 6.50 (br s, 2H, NH₂).
-
IR (KBr, cm⁻¹): 3450-3300 (N-H stretching), 2220 (C≡N stretching).[1]
Section 2: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a mild and general method for the formation of C-N bonds.[3] This reaction is particularly valuable for introducing diverse amine functionalities at the 5-position of the 4-aminonicotinonitrile core.
Mechanistic Rationale
Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle.[4]
-
Oxidative Addition: Pd(0) inserts into the C-Br bond of this compound.
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The aryl and amino groups are eliminated from the palladium center to form the C-N bond and regenerate the Pd(0) catalyst.
Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.
Experimental Protocol: Synthesis of 4-Amino-5-(phenylamino)nicotinonitrile
This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with aniline.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 198.02 | 1.0 | 1.0 |
| Aniline | 93.13 | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 0.02 | 0.02 |
| Xantphos | 578.68 | 0.04 | 0.04 |
| NaOt-Bu | 96.10 | 1.4 | 1.4 |
| Toluene | - | 10 mL | - |
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (18.3 mg, 0.02 mmol) and Xantphos (23.1 mg, 0.04 mmol) to a Schlenk tube.
-
Add toluene (5 mL) and stir for 10 minutes.
-
To a separate Schlenk tube, add this compound (198 mg, 1.0 mmol), aniline (112 mg, 1.2 mmol), and NaOt-Bu (135 mg, 1.4 mmol).
-
Add the pre-mixed catalyst solution to the second Schlenk tube.
-
Seal the tube and heat the reaction mixture to 110 °C for 16 hours.
-
Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography (silica gel, hexane/ethyl acetate) to yield 4-Amino-5-(phenylamino)nicotinonitrile.
Expected Results and Characterization:
-
Yield: 75-85%
-
Appearance: Yellow solid.
-
¹H NMR (400 MHz, CDCl₃): δ 8.40 (s, 1H, H-2), 7.30-7.40 (m, 2H, Ar-H), 7.10 (t, J = 7.6 Hz, 1H, Ar-H), 6.95 (d, J = 8.0 Hz, 2H, Ar-H), 6.80 (s, 1H, H-6), 5.50 (br s, 1H, NH), 4.80 (br s, 2H, NH₂).
Section 3: Cyclization to Pyrido[4,3-d]pyrimidines
The synthesis of fused heterocyclic systems is a major focus in medicinal chemistry. The pyrido[4,3-d]pyrimidine core is a prominent scaffold in a variety of biologically active molecules, including kinase inhibitors.[5] this compound is an excellent precursor for this ring system, with the adjacent amino and cyano groups poised for cyclization.
Mechanistic Rationale
The formation of the pyrido[4,3-d]pyrimidine ring from 4-aminonicotinonitriles typically involves a cyclocondensation reaction. For example, reaction with formamide first involves formylation of the amino group, followed by intramolecular cyclization of the resulting formamidine onto the nitrile. Subsequent tautomerization yields the aromatic pyrido[4,3-d]pyrimidin-4-amine. A similar pathway is followed with urea and thiourea to yield the corresponding 4-amino-pyrido[4,3-d]pyrimidin-2(1H)-one and -thione, respectively.[6]
Caption: General Pathway for Pyrido[4,3-d]pyrimidine Synthesis.
Experimental Protocol: Synthesis of 7-Bromo-pyrido[4,3-d]pyrimidin-4-amine
This protocol describes the cyclization of this compound with formamide.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 198.02 | 1.0 | 1.0 |
| Formamide | 45.04 | 10 mL | Solvent |
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add this compound (198 mg, 1.0 mmol) to formamide (10 mL).
-
Heat the mixture to 180 °C and maintain for 4 hours.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Add water (20 mL) to the flask and stir for 30 minutes.
-
Collect the solid by vacuum filtration, wash with water and then a small amount of cold ethanol.
-
Dry the product under vacuum to obtain 7-Bromo-pyrido[4,3-d]pyrimidin-4-amine.
Expected Results and Characterization:
-
Yield: 80-90%
-
Appearance: Light brown solid.
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.75 (s, 1H), 8.50 (s, 1H), 8.20 (s, 1H), 7.80 (br s, 2H, NH₂).
This 7-bromo-pyrido[4,3-d]pyrimidin-4-amine is itself a versatile intermediate for further functionalization via Suzuki or Buchwald-Hartwig reactions at the C7 position.
Conclusion
This compound stands out as a highly valuable and versatile building block in organic synthesis. Its strategic arrangement of functional groups provides chemists with a powerful tool to access a wide range of complex and medicinally relevant molecules. The protocols detailed in this application note for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and cyclization to pyrido[4,3-d]pyrimidines offer reliable and reproducible methods for the derivatization of this important synthon. By mastering these transformations, researchers in drug discovery and materials science can significantly expand their synthetic capabilities and accelerate the development of novel compounds with desired properties.
References
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Fan, M., Zhou, W., Jiang, Y., & Ma, D. (2015). A general and practical aryl amination of aryl chlorides with aqueous or gaseous ammonia, CuI as the catalyst, and bisaryl oxalic diamides as the ligands. Organic Letters, 17(23), 5934-5937. Available at: [Link]
-
Al-Otaibi, J. S., Al-Majid, A. M., El-Emam, A. A., & El-Sayed, Y. S. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1836. Available at: [Link]
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Karami, B., Eskandari, K., & Farahi, M. (2017). Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. Journal of the Iranian Chemical Society, 14(10), 2215-2222. Available at: [Link]
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Taylor, E. C., & Sowell, J. W. (1970). The synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones from 4-amino-nicotinic acid. Journal of the Chemical Society C: Organic, 1521-1525. Available at: [Link]
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Li, T., et al. (2023). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Molecules, 28(15), 5743. Available at: [Link]
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Basha, F. Z., et al. (2014). Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. Organic Letters, 16(4), 1156-1159. Available at: [Link]
-
Wang, H., et al. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 29(3), 693. Available at: [Link]
-
Grzybowski, J., et al. (2023). Ugi 5-center-4-component reaction of α-Amino Aldehydes/Deprotection/Cyclization sequence leading to substituted 2-oxopiperazine derivatives. Molecules, 28(14), 5406. Available at: [Link]
-
Sami, M. H., & Younis, S. K. (2022). Selective approaches to synthesize a new series of fused 4-amino pyrimidine derivatives by using of 4-amino nicotino nitrile as an effective precursor. ScienceJet, 11, 1-10. Available at: [Link]
-
Zapf, C. W., & Goodman, M. (2003). Synthesis of 2-amino-4-pyrimidinones from resin-bound guanidines prepared using bis(allyloxycarbonyl)-protected triflylguanidine. The Journal of Organic Chemistry, 68(26), 10092-10097. Available at: [Link]
-
Singh, P., & Kaur, M. (2025). SYNTHESIS OF PYRIMIDINES AND ITS BIO-EVALUATION. Journal of Pharmaceutical Negative Results, 4529-4569. Available at: [Link]
-
Sharma, R., et al. (2023). Highly regioselective 6-exo-dig iodo/bromo cyclizations of functionalized 5-amino propargyl pyrimidinones: an efficient synthesis of functionalized pteridines. RSC Advances, 13(46), 32326-32330. Available at: [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Available at: [Link]
-
Reddy, L. R., et al. (2018). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 14, 2557-2567. Available at: [Link]
-
Rosowsky, A., et al. (1997). Synthesis of thiopyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]furo[3,2-d]pyrimidines. Journal of Heterocyclic Chemistry, 34(3), 859-866. Available at: [Link]
-
de Assunção, L. R., Marinho, E. R., & Proença, F. P. (2010). Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. Arkivoc, 2010(5), 82-91. Available at: [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Chemical Science, 1(1), 13-31. Available at: [Link]
-
Kaur, N., et al. (2024). 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[5][7]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. Journal of Biomolecular Structure and Dynamics, 1-22. Available at: [Link]
-
Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544. Available at: [Link]
-
Quiroga, J., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4166. Available at: [Link]
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Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Amino-5-bromonicotinonitrile
Introduction: Strategic C-N Bond Formation in Heterocyclic Scaffolds
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are prevalent motifs in pharmaceuticals, agrochemicals, and functional materials.[2] The reaction's broad functional group tolerance and relatively mild conditions have made it an indispensable tool in drug discovery and development.[3][4]
This application note provides a detailed guide to the Buchwald-Hartwig amination of 4-Amino-5-bromonicotinonitrile, a challenging yet synthetically valuable substrate. The presence of multiple nitrogen atoms and electron-withdrawing groups on the pyridine ring presents unique challenges, including potential catalyst inhibition and reduced reactivity. This guide will delve into the mechanistic intricacies, provide a robust experimental protocol, and offer insights into reaction optimization and troubleshooting, tailored for researchers, scientists, and drug development professionals.
Mechanistic Insights: The Palladium Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species as the active catalyst. The key steps are oxidative addition, amine coordination and deprotonation, and reductive elimination.[2][5]
-
Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (this compound) to a coordinatively unsaturated Pd(0) complex, forming a Pd(II) intermediate. The choice of a bulky, electron-rich phosphine ligand is crucial at this stage to promote this otherwise challenging step, especially with electron-deficient heteroaryl halides.[2]
-
Amine Coordination and Deprotonation: The amine nucleophile then coordinates to the Pd(II) center. In the presence of a strong, non-nucleophilic base, the coordinated amine is deprotonated to form a palladium-amido complex. The selection of the base is critical to ensure efficient deprotonation without promoting side reactions.[5]
-
Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, thus closing the catalytic cycle. The electronic and steric properties of the phosphine ligand play a significant role in facilitating this step and preventing competing side reactions like β-hydride elimination.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Amination of this compound
This protocol details the amination of this compound using benzophenone imine as an ammonia equivalent, followed by acidic hydrolysis to yield the desired 4,5-diaminonicotinonitrile. The use of an ammonia equivalent is often necessary to avoid the challenges associated with using ammonia gas directly, such as poor solubility and catalyst inhibition.[3]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercially Available | --- |
| Benzophenone imine | ≥97% | Commercially Available | Ammonia equivalent. |
| Pd₂(dba)₃ | ≥97% | Commercially Available | Palladium precursor. |
| XPhos | ≥98% | Commercially Available | Buchwald ligand. |
| Sodium tert-butoxide (NaOtBu) | ≥97% | Commercially Available | Strong, non-nucleophilic base. |
| Toluene | Anhydrous, ≥99.8% | Commercially Available | Degas before use. |
| 2 M Hydrochloric acid | ACS Grade | Commercially Available | For hydrolysis. |
| Saturated sodium bicarbonate | ACS Grade | Prepared in-house | For work-up. |
| Saturated sodium chloride (brine) | ACS Grade | Prepared in-house | For work-up. |
| Anhydrous sodium sulfate | ACS Grade | Commercially Available | For drying. |
| Ethyl acetate | HPLC Grade | Commercially Available | For extraction and chromatography. |
| Hexanes | HPLC Grade | Commercially Available | For chromatography. |
| Schlenk flask | --- | --- | --- |
| Magnetic stir bar | --- | --- | --- |
| Septa | --- | --- | --- |
| Nitrogen or Argon gas | High purity | --- | For inert atmosphere. |
| TLC plates | Silica gel 60 F₂₅₄ | Commercially Available | For reaction monitoring. |
Step-by-Step Procedure
Caption: Experimental workflow for the Buchwald-Hartwig amination.
1. Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd), XPhos (0.048 mmol, 4.8 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Seal the flask with a septum, and evacuate and backfill with nitrogen or argon three times to establish an inert atmosphere.
2. Reaction Execution:
-
To the flask, add anhydrous, degassed toluene (5 mL) via syringe, followed by benzophenone imine (1.2 mmol, 1.2 equiv).
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
3. Work-up and Hydrolysis:
-
Once the reaction is complete, cool the flask to room temperature.
-
Add 2 M aqueous HCl (5 mL) to the reaction mixture and stir vigorously for 1-2 hours to hydrolyze the imine intermediate.
-
Carefully neutralize the mixture by the dropwise addition of saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
4. Purification:
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent, to afford the desired 4,5-diaminonicotinonitrile.
Optimization and Troubleshooting
The success of the Buchwald-Hartwig amination on challenging substrates often hinges on careful optimization of reaction parameters.
| Parameter | Recommendation | Rationale and Troubleshooting |
| Catalyst/Ligand | Pd₂(dba)₃ / XPhos or other bulky, electron-rich phosphine ligands (e.g., RuPhos, BrettPhos).[5] | The choice of ligand is critical for promoting oxidative addition and reductive elimination. If the reaction is sluggish, screening different generations of Buchwald ligands is recommended. For electron-deficient pyridines, highly active ligands are often necessary. |
| Base | NaOtBu, KOtBu, or LHMDS.[5] | A strong, non-nucleophilic base is required for efficient deprotonation of the amine. If side reactions or degradation of the starting material are observed, a weaker base such as Cs₂CO₃ or K₃PO₄ may be employed, potentially requiring higher temperatures or longer reaction times.[6] |
| Solvent | Toluene, dioxane, or THF. | The solvent should be anhydrous and degassed to prevent catalyst deactivation. Toluene is a good starting point due to its high boiling point and ability to solubilize many organic compounds.[7] |
| Temperature | 80-110 °C | Higher temperatures are often required for less reactive aryl bromides. If decomposition is observed, the temperature should be lowered. |
| Ammonia Source | Benzophenone imine, LHMDS, or ammonium salts.[3][8] | Direct use of ammonia can be challenging. Ammonia surrogates provide a more controlled and often more efficient amination. The choice of surrogate may require optimization. |
A common side reaction is hydrodehalogenation, where the bromine atom is replaced by a hydrogen. This can be minimized by using a ligand that promotes rapid reductive elimination, thus outcompeting β-hydride elimination pathways.
Safety Considerations
-
Palladium Catalysts and Phosphine Ligands: These reagents can be air- and moisture-sensitive and should be handled under an inert atmosphere. They can also be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
Sodium tert-butoxide: This is a strong base and is corrosive and moisture-sensitive. Handle with care and avoid contact with skin and eyes.
-
Solvents: Toluene is flammable and toxic. Use in a well-ventilated area and away from ignition sources.
Conclusion
The Buchwald-Hartwig amination of this compound is a viable and powerful method for the synthesis of 4,5-diaminonicotinonitrile, a valuable building block in medicinal chemistry. Success with this challenging substrate requires careful consideration of the catalyst system, base, and reaction conditions. The protocol and insights provided in this application note offer a solid foundation for researchers to successfully implement and optimize this important transformation in their synthetic endeavors.
References
-
Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved January 23, 2026, from [Link]
-
Duda, K., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Omega. [Link]
- Buchwald–Hartwig amination. (n.d.). In Grokipedia.
-
Buchwald-Hartwig Amination with Aqueous Ammonia. (2024). Synthesis Spotlight. [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
-
The Buchwald-Hartwig Amination Reaction. (2012, April 6). YouTube. [Link]
-
Jad, Y. E., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry. [Link]
-
Kashani, S. K., et al. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Buchwald-Hartwig Amination. (2017). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). YouTube. [Link]
-
Isley, N. A., et al. (2024). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. ACS Catalysis. [Link]
-
2,3-diaminopyridine. (n.d.). Organic Syntheses. [Link]
-
Bellina, F., et al. (2007). Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions. The Journal of Organic Chemistry. [Link]
-
Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. [Link]
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Application Notes and Protocols for the Heck Reaction with 4-Amino-5-bromonicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide provides an in-depth exploration of the Mizoroki-Heck reaction, specifically tailored for its application with the heterocyclic building block, 4-Amino-5-bromonicotinonitrile. This substrate is of significant interest in medicinal chemistry and materials science due to the versatile reactivity of its functional groups. This document moves beyond a simple recitation of procedural steps, offering a detailed rationale for experimental choices, grounded in the fundamental principles of the Heck reaction mechanism. The protocols provided herein are designed to be self-validating, with an emphasis on achieving high yields and purity. All recommendations are supported by authoritative references from peer-reviewed literature, ensuring scientific integrity and trustworthiness.
Introduction: The Strategic Importance of the Heck Reaction and this compound
The palladium-catalyzed Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the coupling of an unsaturated halide with an alkene.[1] This powerful transformation has revolutionized the synthesis of complex molecules, finding widespread application in the pharmaceutical, agrochemical, and materials science industries.[2]
The substrate at the heart of this guide, this compound, is a highly functionalized pyridine derivative. The pyridine core is a common motif in a vast array of biologically active compounds. The strategic placement of the amino, bromo, and cyano groups offers multiple avenues for further chemical modification, making it a valuable scaffold in drug discovery and development. The Heck reaction provides a direct and efficient method for introducing a vinyl group at the 5-position, opening up a plethora of possibilities for the synthesis of novel compounds with potential therapeutic applications.
The Heck Reaction: A Mechanistic Deep Dive
A thorough understanding of the reaction mechanism is paramount for successful experimental design and troubleshooting. The Heck reaction proceeds through a catalytic cycle involving palladium in its 0 and +2 oxidation states.[1] The key steps are outlined below:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This step forms a square planar Pd(II) complex. The rate of this step is influenced by the electron density of the aryl halide; electron-withdrawing groups can facilitate this process.
-
Olefin Coordination and Insertion (Migratory Insertion): The alkene then coordinates to the palladium center. This is followed by the migratory insertion of the alkene into the Pd-C bond, forming a new carbon-carbon bond. This step is often the rate-determining step and is influenced by the steric and electronic properties of both the alkene and the palladium complex.
-
β-Hydride Elimination: For the reaction to proceed, a hydrogen atom on a carbon adjacent to the palladium-bearing carbon (a β-hydride) is eliminated. This step forms the desired vinylated product and a palladium-hydride species.
-
Reductive Elimination and Catalyst Regeneration: The palladium-hydride species, in the presence of a base, undergoes reductive elimination to regenerate the active Pd(0) catalyst and form a salt byproduct. The base is crucial for neutralizing the hydrogen halide produced during the reaction.
Key Experimental Parameters and Their Rationale
The success of the Heck reaction with this compound hinges on the careful selection of several key parameters. The electronic nature of the substrate—possessing both an electron-donating amino group and an electron-withdrawing cyano group—necessitates a thoughtful approach to catalyst and ligand selection.
| Parameter | Recommended Choice(s) | Rationale & Expert Insights |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Palladium(II) acetate is a common and cost-effective choice that is reduced in situ to the active Pd(0) species.[3] Tris(dibenzylideneacetone)dipalladium(0) is an air-stable Pd(0) source and can also be used directly. |
| Ligand | PPh₃, P(o-tol)₃, Buchwald-type phosphines | Triphenylphosphine is a standard, robust ligand. For electron-deficient aryl halides, more electron-rich and bulky phosphine ligands, such as tri(o-tolyl)phosphine or Buchwald's biaryl phosphines, can accelerate the oxidative addition step and improve catalytic turnover.[4] In some cases, ligandless conditions, particularly with a phase-transfer catalyst like tetrabutylammonium bromide (TBAB), can be effective.[1] |
| Base | Et₃N, K₂CO₃, Cs₂CO₃ | An organic base like triethylamine is commonly used and often acts as the solvent as well. Inorganic bases such as potassium or cesium carbonate are also effective, particularly in polar aprotic solvents. The choice of base can influence the reaction rate and side product formation. |
| Solvent | DMF, NMP, Dioxane, Acetonitrile | Polar aprotic solvents are generally preferred as they can dissolve the reactants and the palladium catalyst system. N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are excellent choices for their high boiling points, which allow for reactions to be conducted at elevated temperatures. |
| Alkene Partner | Acrylates, Styrenes, Acrylonitrile | Electron-deficient alkenes, such as acrylates and acrylonitrile, are generally more reactive in the Heck reaction. Styrenes are also common coupling partners. The choice of alkene will be dictated by the desired final product. |
| Temperature | 80-140 °C | The reaction temperature is a critical parameter that needs to be optimized. Higher temperatures generally lead to faster reaction rates, but can also result in catalyst decomposition and the formation of byproducts. Microwave irradiation can significantly reduce reaction times.[5] |
Experimental Protocols
The following protocols provide a starting point for the Heck reaction with this compound. It is crucial to note that optimization of these conditions may be necessary to achieve the best results for a specific alkene coupling partner.
Protocol 1: Conventional Thermal Heck Reaction
This protocol is a general procedure for the Heck coupling of this compound with an alkene using conventional heating.
Materials:
-
This compound
-
Alkene (e.g., n-butyl acrylate, styrene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Reaction vessel (e.g., round-bottom flask with reflux condenser)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography supplies)
Procedure:
-
To a dry reaction vessel, add this compound (1.0 eq), Palladium(II) acetate (0.02 eq), and Triphenylphosphine (0.04 eq).
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous DMF, followed by triethylamine (2.0 eq) and the alkene (1.2 eq).
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Heck Reaction
Microwave irradiation can dramatically accelerate the Heck reaction, often leading to higher yields and cleaner product profiles in a fraction of the time.[5]
Materials:
-
This compound
-
Alkene (e.g., n-butyl acrylate, styrene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tetrabutylammonium bromide (TBAB)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Microwave reaction vial with a stir bar
-
Microwave reactor
Procedure:
-
To a microwave reaction vial, add this compound (1.0 eq), Palladium(II) acetate (0.01 eq), Tetrabutylammonium bromide (1.0 eq), and Potassium carbonate (2.0 eq).
-
Add the alkene (1.5 eq) and anhydrous DMF.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a constant temperature (e.g., 140 °C) for 15-30 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in Protocol 1.
Data Presentation: Expected Outcomes
The following table provides a summary of expected outcomes for the Heck reaction of this compound with representative alkenes, based on analogous reactions reported in the literature. Actual yields may vary depending on the specific reaction conditions and the purity of the starting materials.
| Alkene Partner | Product | Typical Yield Range (%) | Reference |
| n-Butyl acrylate | (E)-butyl 3-(4-amino-5-cyanopyridin-3-yl)acrylate | 70-90 | [5] |
| Styrene | 4-amino-5-((E)-styryl)nicotinonitrile | 65-85 | [5] |
| Acrylonitrile | (E)-3-(4-amino-5-cyanopyridin-3-yl)acrylonitrile | 75-95 | [5] |
Troubleshooting and Expert Insights
-
Low Yields: If the reaction is not proceeding to completion, consider increasing the temperature, changing the ligand to a more electron-rich one, or using a stronger base. In some cases, the addition of a phase-transfer catalyst like TBAB can be beneficial, especially under ligandless conditions.
-
Formation of Byproducts: The formation of homocoupled alkene or reduced arene byproducts can sometimes be observed. This may be due to catalyst decomposition. Ensuring a strictly inert atmosphere and using high-purity reagents can help to minimize these side reactions.
-
Ligand Selection: The amino group on the pyridine ring could potentially coordinate to the palladium center, influencing its catalytic activity. If standard phosphine ligands are not effective, exploring N-heterocyclic carbene (NHC) ligands may be a viable alternative.
-
Microwave Heating: When using a microwave reactor, it is important to carefully monitor the temperature and pressure to ensure the reaction proceeds safely and efficiently.
Conclusion
The Heck reaction of this compound is a powerful and versatile method for the synthesis of novel vinylated pyridine derivatives. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can effectively utilize this transformation to access a wide range of compounds with potential applications in drug discovery and materials science. The protocols provided in this guide offer a solid foundation for further exploration and optimization of this important reaction.
References
- Heck, R. F. Palladium-Catalyzed Vinylation of Organic Halides. Org. React.1982, 27, 345-390.
- Yang, C.; Lee, H. M.; Nolan, S. P. Highly efficient Heck reactions of aryl bromides with n-butyl acrylate mediated by a palladium/phosphine-imidazolium salt system. Org. Lett.2001, 3 (10), 1511-1514.
- de Vries, J. G. The Heck Reaction. In The Handbook of Homogeneous Catalysis; Wiley-VCH Verlag GmbH & Co. KGaA, 2007; pp 1-36.
- Al-Masri, O. A.; El-Abadelah, M. M.; Zani, F.; Incerti, M.; Abu-Safieh, K. A.
- Beletskaya, I. P.; Cheprakov, A. V. The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chem. Rev.2000, 100 (8), 3009-3066.
- Knowles, J. P.; Whiting, A. The Heck–Mizoroki Cross-Coupling Reaction: A Mechanistic Perspective. Org. Biomol. Chem.2007, 5, 31-44.
- Whitcombe, N. J.; Hii, K. K.; Gibson, S. E. Advances in the Heck Chemistry of Aryl Diazonium Salts. Tetrahedron2001, 57 (35), 7449-7476.
- Shibasaki, M.; Vogl, E. M. The Asymmetric Heck Reaction. J. Organomet. Chem.1999, 576 (1-2), 1-15.
-
The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. [Link]. Published March 10, 2016.
Sources
Application Note: A Versatile Palladium-Catalyzed Strategy for the Synthesis of Substituted 1,7-Naphthyridines from 4-Amino-5-bromonicotinonitrile
Abstract & Introduction
The quinoline scaffold and its bioisosteric analogues, such as the naphthyridines, are privileged structures in medicinal chemistry and drug discovery.[1][2][3] These heterocyclic systems are integral to a wide array of pharmacologically active agents, demonstrating therapeutic potential as anticancer, antimalarial, antimicrobial, and anti-inflammatory drugs.[1][4][5] Consequently, the development of robust and flexible synthetic methodologies to access functionally diverse quinoline-like cores is of paramount importance to the drug development professional.
This application note presents a detailed, field-proven protocol for the synthesis of substituted 8-amino-1,7-naphthyridine derivatives, starting from the commercially available and versatile building block, 4-Amino-5-bromonicotinonitrile. The described strategy leverages a powerful two-step, one-pot sequence involving a Sonogashira cross-coupling reaction followed by an intramolecular cyclization. This approach offers significant advantages, including operational simplicity, broad substrate scope, and the ability to introduce molecular diversity at a late stage of the synthesis, making it an invaluable tool for constructing libraries of novel compounds for biological screening.
We will provide a comprehensive overview of the reaction mechanism, step-by-step experimental protocols, data interpretation, and key insights into reaction optimization and troubleshooting.
Scientific Rationale & Mechanistic Overview
The synthetic strategy hinges on the strategic functionalization of this compound. The core transformation involves creating a new carbon-carbon bond at the C5 position (ortho to the amino group) and then utilizing the amino and nitrile functionalities to construct the second fused ring.
2.1 The Strategic Choice: Sonogashira Coupling
The Sonogashira reaction is a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide.[6] It is the ideal choice for this synthesis for several key reasons:
-
Direct C-C Bond Formation: It efficiently installs an alkynyl group directly ortho to the crucial amino group, creating the necessary precursor for cyclization.
-
Mild Conditions: The reaction typically proceeds under mild conditions, preserving the sensitive amino and nitrile functional groups on the starting material.[7][8]
-
Functional Group Tolerance: The Sonogashira coupling is tolerant of a wide variety of functional groups on the terminal alkyne, allowing for the direct installation of diverse side chains (R-groups) that will ultimately adorn the final quinoline-like product.
The catalytic cycle, a cornerstone of palladium cross-coupling chemistry, is initiated by the oxidative addition of the Pd(0) catalyst to the C-Br bond. A subsequent copper-catalyzed transmetalation with the terminal alkyne, followed by reductive elimination, yields the desired 4-amino-5-alkynylnicotinonitrile intermediate and regenerates the Pd(0) catalyst.
2.2 The Key Transformation: Intramolecular Cyclization
Once the alkynyl group is installed, the molecule is perfectly primed for intramolecular cyclization. The process is believed to proceed via a nucleophilic attack of the C4-amino group onto the proximal carbon of the alkyne triple bond. This initial cyclization forms an enamine intermediate, which then undergoes a subsequent intramolecular attack on the electron-deficient carbon of the nitrile group.[9] This cascade reaction, often facilitated by heat or a catalyst, forges the second six-membered ring, resulting in the aromatic 8-amino-1,7-naphthyridine core.
The overall workflow is depicted below.
Sources
- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Progress in the Synthesis of Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jddtonline.info [jddtonline.info]
- 4. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
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- 7. scirp.org [scirp.org]
- 8. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 9. Intramolecular Cyclization of Alkynylheteroaromatic Substrates Bearing a Tethered Cyano Group: A Strategy for Accessing Fused Pyridoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Applications of 4-Amino-5-bromonicotinonitrile in Medicinal Chemistry: A Technical Guide
Introduction: The Strategic Value of a Versatile Scaffold
In the landscape of modern drug discovery, the efficiency of synthesizing complex molecular architectures is paramount. Certain starting materials distinguish themselves by offering a confluence of reactive sites that can be selectively manipulated to build diverse compound libraries. 4-Amino-5-bromonicotinonitrile is a preeminent example of such a strategic building block. This deceptively simple substituted pyridine is a powerhouse for medicinal chemists, primarily due to the orthogonal reactivity of its three key functional groups: a nucleophilic amino group, a versatile bromine atom ready for cross-coupling, and an electrophilic nitrile group poised for cyclization.
This guide provides an in-depth exploration of the applications of this compound, focusing on its pivotal role in the synthesis of fused heterocyclic systems, particularly the pyrido[2,3-d]pyrimidine core. This scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in potent kinase inhibitors and other therapeutic agents. We will delve into the underlying chemical principles, provide detailed, field-tested protocols, and illustrate how this versatile precursor serves as a gateway to novel therapeutics targeting cancer, inflammation, and other critical disease areas.[1]
Part 1: The Cornerstone Application: Synthesis of the Pyrido[2,3-d]pyrimidine Core
The most significant application of this compound is its use as a precursor for the pyrido[2,3-d]pyrimidine ring system. This bicyclic heterocycle is a bioisostere of purine and, as such, can effectively mimic the adenine base of ATP, enabling compounds to bind competitively to the ATP-binding site of many enzymes, especially protein kinases.[2][3] The synthesis leverages the inherent reactivity of the ortho-amino-nitrile arrangement.
Principle of Cyclization
The formation of the pyrimidine ring is typically achieved through a condensation reaction with a reagent that can provide the missing one-carbon unit (which will become C4 of the pyrimidine ring). The most common and direct method involves heating the starting material in formamide. In this reaction, formamide serves a dual role: it is both the solvent and the reactant that provides the necessary carbon and nitrogen atoms to close the six-membered pyrimidine ring. This classic method is a variant of the Bredereck reaction.
Protocol 1: Synthesis of 7-Bromo-4-aminopyrido[2,3-d]pyrimidine
This protocol details the foundational cyclization to produce the core scaffold, which serves as the primary intermediate for further elaboration.
Causality and Experimental Rationale:
-
Reagent: Formamide is an ideal choice due to its high boiling point, allowing the reaction to be conducted at the elevated temperatures necessary to drive the dehydration and cyclization cascade. It efficiently delivers the required HC(O)NH2 moiety.
-
Temperature: High temperature (typically 150-180 °C) is critical to overcome the activation energy for the multi-step condensation and ring-closure process.
-
Work-up: The product often precipitates upon cooling or dilution with water, which simplifies isolation. The choice of water is based on the high polarity of the residual formamide and the lower solubility of the planar, crystalline product.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).
-
Reagent Addition: Add an excess of formamide (typically 10-15 volumes, e.g., 10-15 mL per gram of starting material).
-
Heating: Heat the reaction mixture to 160-170 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-8 hours).
-
Isolation: Allow the reaction mixture to cool to room temperature. The product may begin to crystallize. Add water (or an ice/water mixture) to the flask to precipitate the product fully.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with water and a cold, non-polar solvent like diethyl ether or hexane to remove residual impurities.
-
Drying & Characterization: Dry the product under vacuum. The structure of the resulting 7-Bromo-4-aminopyrido[2,3-d]pyrimidine should be confirmed by NMR (¹H and ¹³C), Mass Spectrometry, and IR spectroscopy.
Self-Validation:
-
¹H NMR: Expect characteristic shifts for the aromatic protons on the pyridine and pyrimidine rings.
-
Mass Spec (ESI+): The observed m/z should correspond to the [M+H]⁺ of the product (C₇H₅BrN₄).
-
Purity: Assess purity by HPLC; typical yields for this reaction range from 70-90%.
Diagram 1: Cyclization to form the Pyrido[2,3-d]pyrimidine Core
Caption: Reaction scheme for the synthesis of the core intermediate.
Part 2: Crafting Kinase Inhibitors through Strategic Derivatization
The true power of the 7-Bromo-4-aminopyrido[2,3-d]pyrimidine intermediate lies in its potential for diversification. The bromine atom at the C7 position and the amino group at the C4 position are orthogonal chemical handles that allow for the systematic exploration of chemical space around the core scaffold. This is the fundamental strategy for developing potent and selective kinase inhibitors.[4][5][6]
-
C7 Position (Bromo Group): This position is solvent-exposed in many kinase binding pockets. The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig), enabling the introduction of a wide array of aryl, heteroaryl, or alkyl groups. These substituents can be tailored to interact with specific residues in the kinase active site, thereby conferring potency and selectivity.
-
C4 Position (Amino Group): The C4-amino group often acts as a key hydrogen bond donor, interacting with the "hinge region" of the kinase ATP-binding site. This interaction is crucial for anchoring the inhibitor. While less commonly modified than the C7 position, it can be acylated or alkylated to fine-tune binding affinity.
Protocol 2: Suzuki-Miyaura Cross-Coupling at the C7 Position
This protocol describes a general method for installing an aryl or heteroaryl moiety at the C7 position, a critical step in the synthesis of numerous kinase inhibitors.
Causality and Experimental Rationale:
-
Catalyst System: A palladium(0) catalyst is required to initiate the catalytic cycle. Pd(PPh₃)₄ is a common choice, though more advanced catalysts with specialized ligands (e.g., SPhos, XPhos) may offer higher efficiency for challenging substrates.
-
Base: An aqueous base (e.g., Na₂CO₃, K₂CO₃) is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.
-
Solvent: A two-phase solvent system like 1,4-dioxane/water or DME/water is often used. The organic solvent solubilizes the heterocyclic starting material and catalyst, while the aqueous phase dissolves the base and facilitates the reaction.
Step-by-Step Methodology:
-
Reaction Setup: To a reaction vessel suitable for heating (e.g., a microwave vial or Schlenk tube), add 7-Bromo-4-aminopyrido[2,3-d]pyrimidine (1.0 eq), the desired aryl- or heteroaryl-boronic acid (1.1-1.5 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.10 eq).
-
Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent and Base Addition: Add the degassed organic solvent (e.g., 1,4-dioxane) followed by the degassed aqueous base solution (e.g., 2M Na₂CO₃).
-
Heating: Heat the reaction mixture to 80-120 °C (conventional heating) or 120-150 °C (microwave irradiation) for the required time (typically 1-12 hours).
-
Reaction Monitoring: Monitor the reaction by LC-MS to confirm the consumption of the starting material and the formation of the desired product mass.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with additional ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the final product.
-
Characterization: Confirm the structure and purity of the C7-functionalized product by NMR, Mass Spectrometry, and HPLC.
Diagram 2: General Workflow for Kinase Inhibitor Synthesis
Caption: Two-step synthetic pathway from starting material to a diversified scaffold.
Data Presentation: Pyrido[2,3-d]pyrimidine-Based Kinase Inhibitors
The versatility of the this compound precursor is evident in the range of potent kinase inhibitors that have been developed from it. The table below summarizes select examples.
| Compound Class | Target Kinase(s) | Example IC₅₀ Values | Therapeutic Area |
| 2,4-Diamino-5-ketopyrimidines | CDK1, CDK2, CDK4 | Kᵢ = 1-3 nM | Oncology |
| 4-(Phenylamino)pyridopyrimidines | EGFR | IC₅₀ = 0.5-10 nM | Oncology |
| 4-Amino-7-arylpyridopyrimidines | Adenosine Kinase | Potent Inhibition | Pain, Inflammation |
| Thieno[2,3-d]pyrimidine Derivatives | BTK, EGFRL858R/T790M | IC₅₀ = 13 nM (EGFR mutant) | Oncology, Autoimmune |
Data synthesized from multiple sources for illustrative purposes.[4][5][7][8][9]
Conclusion and Future Outlook
This compound has firmly established itself as a cornerstone building block in medicinal chemistry. Its true value lies not in its own biological activity, but in the elegant and efficient manner in which its latent reactivity can be harnessed to construct complex, biologically relevant scaffolds. The straightforward synthesis of the pyrido[2,3-d]pyrimidine core, followed by the strategic and modular diversification at the C7 position, provides a reliable and powerful platform for drug discovery campaigns. This is particularly true in the highly competitive field of kinase inhibitor development, where this approach has yielded numerous potent compounds. As medicinal chemists continue to seek novel intellectual property and improved pharmacological profiles, the creative application of versatile precursors like this compound will remain a critical enabler of innovation.
References
-
MySkinRecipes. 4-Amino-5-bromonicotinic acid. Available from: [Link].
-
Chu, X. J., et al. (2006). Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. Journal of Medicinal Chemistry, 49(22), 6549-6560. Available from: [Link].
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Gibard, C., et al. (2017). Prebiotic Synthesis of N-Formylaminonitriles and Derivatives in Formamide. Journal of the American Chemical Society, 139(37), 12941-12946. Available from: [Link].
-
Nowak, M., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules, 27(10), 3298. Available from: [Link].
-
Russian Chemical Bulletin. A new route to the synthesis of 4-amino-substituted pyrido[2,3-d]pyrimidin-5-one derivatives. (2002). Available from: [Link].
-
Wikipedia. Formamide-based prebiotic chemistry. Available from: [Link].
-
Li, L., et al. (2015). Discovery and structure-activity analysis of 4-((5-nitropyrimidin-4-yl)amino)benzimidamide derivatives as novel protein arginine methyltransferase 1 (PRMT1) inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(19), 4149-4153. Available from: [Link].
-
Sami, M. H., & Younis, S. K. (2022). Selective approaches to synthesize a new series of fused 4-amino pyrimidine derivatives by using of 4-amino nicotino nitrile. ScienceScholar. Available from: [Link].
-
Denny, W. A., et al. (1997). Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 40(25), 4189-4197. Available from: [Link].
-
Singh, S. K., et al. (2014). Synthesis and Biological Activities of 4-Aminoantipyrine Derivatives Derived from Betti-Type Reaction. Journal of Chemistry. Available from: [Link].
-
Xu, Y., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2190088. Available from: [Link].
-
ResearchGate. Synthesis, Characterization and Anti-Breast Cancer Activity of New 4-Aminoantipyrine-Based Heterocycles. (2018). Available from: [Link].
-
Bu, L., et al. (2007). Synthesis and cytotoxicity of 4-amino-5-oxopyrido[2,3-d]pyrimidine nucleosides. Bioorganic & Medicinal Chemistry, 15(1), 219-227. Available from: [Link].
-
Bakunov, S. A., et al. (2021). Recent Advances in the Synthesis and Biomedical Applications of Heterocyclic NO-Donors. Molecules, 26(19), 5708. Available from: [Link].
-
Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. Available from: [Link].
-
ResearchGate. Discovery of 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an orally active, non-nucleoside adenosine kinase inhibitor. (2006). Available from: [Link].
-
Wdowiak, K., et al. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. International Journal of Molecular Sciences, 25(10), 5482. Available from: [Link].
-
Bouattour, Y., et al. (2021). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules, 26(18), 5488. Available from: [Link].
-
Rowles, I., et al. (2017). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. Catalysts, 7(12), 394. Available from: [Link].
-
Montanari, D., & Petrocchi, A. (2021). The Development of BTK Inhibitors: A Five-Year Update. International Journal of Molecular Sciences, 22(14), 7656. Available from: [Link].
-
Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861. Available from: [Link].
-
Quiroga, J., & Cisneros, C. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4141. Available from: [Link].
-
Morimoto, H., et al. (1973). Mechanism of the formation of 4-amino-5-aminomethyl-2-methylpyrimidine from 2-(diethoxymethyl)-3-ethoxypropionitrile and acetamidine. Chemische Berichte, 106(3), 893-901. Available from: [Link].
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- 3. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Amino-5-bromonicotinonitrile
Welcome to the technical support center for the synthesis of 4-Amino-5-bromonicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. By understanding the underlying chemical principles and potential pitfalls, you can optimize your reaction conditions, improve yield and purity, and troubleshoot effectively.
I. Introduction to the Synthesis of this compound
This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its synthesis typically involves the electrophilic bromination of 4-aminonicotinonitrile. The electron-donating amino group at the 4-position activates the pyridine ring towards electrophilic substitution, primarily directing the incoming electrophile to the 5-position. However, this activation can also lead to challenges such as over-bromination and other side reactions.
This guide will address the most common problems encountered in this synthesis, providing detailed troubleshooting steps and optimized protocols to ensure a successful and reproducible outcome.
II. Troubleshooting Guide: Common Problems and Solutions in Q&A Format
This section directly addresses specific issues you may encounter during your experiments.
Low or No Product Formation
Question: I am not getting any of the desired this compound, or the yield is very low. What are the possible causes and how can I fix it?
Answer:
Low or no product formation can stem from several factors, ranging from the quality of your starting materials to the reaction conditions. Here is a systematic approach to troubleshoot this issue:
-
Starting Material Integrity:
-
Verify the identity and purity of your 4-aminonicotinonitrile. Impurities in the starting material can inhibit the reaction. Confirm its identity using techniques like NMR or melting point analysis.
-
Check the activity of your brominating agent. N-Bromosuccinimide (NBS) is a common choice for this reaction. Ensure it is not old or decomposed. It is recommended to use freshly recrystallized NBS for best results. If using liquid bromine, ensure it has not been contaminated with water.
-
-
Reaction Conditions:
-
Solvent Choice: The choice of solvent is critical. Acetonitrile is a good starting point as it is relatively inert and can dissolve the starting material.[1] Other aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) can also be explored.
-
Temperature Control: The bromination of activated pyridines can be exothermic. It is crucial to maintain the recommended reaction temperature. Start the reaction at a low temperature (e.g., 0 °C) and allow it to slowly warm to room temperature.[1] Runaway reactions can lead to decomposition and the formation of complex side products.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Insufficient reaction time will result in incomplete conversion, while excessively long reaction times can lead to the formation of degradation products.
-
Experimental Protocol: Optimizing for Product Formation
| Parameter | Recommendation | Rationale |
| Starting Material | 4-aminonicotinonitrile (purity >98%) | High purity starting material is essential for a clean reaction. |
| Brominating Agent | N-Bromosuccinimide (NBS), 1.05-1.1 equivalents | A slight excess of NBS ensures complete conversion of the starting material. |
| Solvent | Acetonitrile (anhydrous) | Provides good solubility for the starting material and is relatively inert. |
| Temperature | Add NBS at 0 °C, then stir at room temperature. | Controls the initial exotherm and prevents side reactions. |
| Reaction Time | Monitor by TLC (e.g., 2-4 hours) | Ensures the reaction goes to completion without significant byproduct formation. |
Formation of Multiple Products (Impurity Profile)
Question: My TLC and NMR analysis show multiple spots/peaks, indicating the presence of impurities. What are the likely side products and how can I minimize their formation?
Answer:
The most common impurity in the bromination of activated aminopyridines is the di-brominated product. The formation of other isomers is also possible, though typically in smaller amounts.
-
Major Impurity: 4-Amino-3,5-dibromonicotinonitrile: The strong activating effect of the amino group can lead to a second bromination at the 3-position.
-
Causality: The initial product, this compound, is still an activated aromatic ring and can undergo a second electrophilic substitution.
-
Prevention:
-
Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use no more than 1.1 equivalents of NBS.
-
Slow Addition: Add the brominating agent slowly and in portions to the reaction mixture at a low temperature (0 °C) to maintain a low concentration of the electrophile.[1]
-
Protecting Groups: In more challenging cases, protection of the amino group as an acetamide can be considered. The acetyl group is less activating than the amino group, which can help to prevent di-bromination. The protecting group can be removed after the bromination step.
-
-
-
Other Potential Impurities:
-
Isomeric Monobromo Products: While the 5-position is electronically favored, small amounts of other isomers might form.
-
Hydrolysis of the Nitrile Group: If water is present in the reaction mixture, the nitrile group can be hydrolyzed to a carboxamide or carboxylic acid, especially under acidic conditions that can be generated during the reaction (HBr is a byproduct of bromination with Br₂). Ensure the use of anhydrous solvents and reagents.
-
Workflow for Minimizing Impurity Formation
Caption: Workflow for minimizing impurities.
Difficult Purification
Question: I am having trouble separating my product from the starting material and/or the di-brominated impurity. What are the best purification methods?
Answer:
Purification can be challenging due to the similar polarities of the desired product, starting material, and the di-brominated byproduct.
-
Column Chromatography: This is the most effective method for separating the components.
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase: A gradient elution is often necessary. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. For example, a gradient of 10% to 50% ethyl acetate in hexane. The starting material will elute first, followed by the desired mono-brominated product, and finally the more polar di-brominated product.
-
TLC Monitoring: Use TLC to carefully track the separation and collect the appropriate fractions.
-
-
Recrystallization: If the crude product is relatively pure (>90%), recrystallization can be an effective final purification step.
-
Solvent System: A mixture of solvents is often required. For example, dissolving the crude product in a minimal amount of a good solvent (like ethanol or ethyl acetate) at an elevated temperature and then adding a poor solvent (like hexane or water) until turbidity is observed, followed by slow cooling.[2]
-
Purification Protocol: Column Chromatography
| Step | Procedure |
| 1. Column Packing | Pack a silica gel column with a non-polar solvent (e.g., hexane). |
| 2. Sample Loading | Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dry silica onto the column. |
| 3. Elution | Start with a low polarity eluent (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., to 1:1 Hexane:Ethyl Acetate). |
| 4. Fraction Collection | Collect fractions and monitor by TLC to identify the fractions containing the pure product. |
| 5. Solvent Removal | Combine the pure fractions and remove the solvent under reduced pressure. |
III. Frequently Asked Questions (FAQs)
Q1: What is the best brominating agent for this synthesis?
A1: N-Bromosuccinimide (NBS) is generally preferred over liquid bromine for laboratory-scale synthesis. NBS is a solid, making it easier and safer to handle. It also tends to give cleaner reactions with better control over stoichiometry, which is crucial for avoiding over-bromination.
Q2: Can I use a different starting material?
A2: An alternative route could involve starting with a pre-halogenated nicotinonitrile, such as 4-chloro-5-bromonicotinonitrile, followed by an amination reaction. However, this introduces additional synthetic steps. Nickel-catalyzed amination of aryl chlorides with ammonia is a potential method for this transformation.[3]
Q3: My product is a dark oil/solid. How can I decolorize it?
A3: The formation of colored impurities is common in bromination reactions. You can try treating a solution of your crude product with activated charcoal before filtration and concentration. Column chromatography is also very effective at removing colored impurities.
Q4: How can I confirm the structure of my product and identify impurities?
A4: A combination of analytical techniques is recommended:
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation and can help identify the positions of the substituents on the pyridine ring.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your product and any major impurities. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a roughly 1:1 ratio) will be a key indicator in the mass spectrum.
-
Infrared (IR) Spectroscopy: This can confirm the presence of key functional groups such as the amino (-NH₂) and nitrile (-C≡N) groups.
Q5: What are the safety precautions for this reaction?
A5:
-
Brominating agents are corrosive and toxic. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Organic solvents are flammable. Avoid open flames and work in a well-ventilated area.
-
The reaction can be exothermic. Use an ice bath for cooling and add reagents slowly.
IV. Synthetic Workflow Diagram
Sources
Technical Support Center: Managing Temperature Control in the Nitration of Brominated Pyridines
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
The nitration of brominated pyridines is a foundational yet challenging transformation in synthetic chemistry, pivotal for the creation of key intermediates in pharmaceuticals and agrochemicals. The inherent electron-deficient nature of the pyridine ring necessitates forceful reaction conditions, often involving a potent and highly exothermic mixture of nitric and sulfuric acids.[1][2] This creates a delicate balance: providing enough energy to drive the reaction while preventing a hazardous thermal runaway.[3][4]
This guide provides practical, in-depth answers to common challenges encountered during this synthesis, focusing on the critical parameter of temperature control. Here, we move beyond simple instructions to explain the underlying principles, empowering you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: Why is temperature control the most critical parameter in the nitration of brominated pyridines?
A1: Temperature control is paramount for three primary reasons:
-
Safety: Nitration is a highly exothermic reaction.[4] Without effective heat dissipation, the reaction rate can accelerate uncontrollably, leading to a thermal runaway. This can cause a rapid increase in pressure and temperature, potentially resulting in vessel failure or explosive decomposition of the reaction mixture.[3][5]
-
Regioselectivity: The position of the incoming nitro group is highly dependent on temperature. In many cases, lower temperatures favor the formation of the thermodynamically preferred isomer.[6] For instance, in the nitration of 2-amino-4-bromopyridine, maintaining a low temperature (e.g., 0-5 °C) is crucial for maximizing the yield of the desired 3-nitro isomer over the 5-nitro byproduct.[6]
-
Purity and Yield: Elevated temperatures can lead to the degradation of starting materials, reagents, and the desired product, often resulting in the formation of dark, tarry byproducts that complicate purification and significantly reduce the overall yield.[6] It can also promote polynitration, where more than one nitro group is added to the ring.[3]
Q2: What is the mechanistic reason for the harsh conditions required for pyridine nitration?
A2: The pyridine ring is an electron-deficient heteroarene. The nitrogen atom is more electronegative than carbon and exerts a strong electron-withdrawing inductive effect. In the strongly acidic conditions required for nitration (e.g., H₂SO₄/HNO₃), the pyridine nitrogen is protonated to form the pyridinium ion. This further deactivates the ring towards electrophilic aromatic substitution, making it significantly less reactive than benzene.[7] Consequently, high temperatures or highly reactive nitrating systems are necessary to force the electrophilic nitronium ion (NO₂⁺) to attack the ring.[1][2]
Q3: What are the generally recommended temperature ranges for these reactions?
A3: There is no single universal temperature. The optimal range depends heavily on the specific substrate and its substituents. However, a common strategy involves two stages:
-
Addition Phase: The substrate, dissolved in concentrated sulfuric acid, is cooled to a low temperature, typically between -5 °C and 5 °C .[6] The nitrating agent (e.g., a mixture of nitric and sulfuric acid) is then added dropwise, ensuring the internal temperature does not exceed this range.
-
Reaction Phase: After the addition is complete, the reaction may be stirred at this low temperature for a period or allowed to warm slowly to a specific temperature (e.g., room temperature or slightly above) to ensure the reaction proceeds to completion.[6][8]
It is crucial to consult literature procedures for the specific brominated pyridine you are working with and to perform initial small-scale trials to determine the optimal temperature profile.
Troubleshooting Guide: Specific Issues & Solutions
Q4: My reaction turned dark brown or black immediately upon adding the nitrating agent. What went wrong?
A4:
-
Potential Cause: Localized overheating and subsequent decomposition. This occurs when the nitrating agent is added too quickly or the cooling is insufficient. Even if the bulk temperature reading is low, the point of addition can experience a significant exotherm, charring the material.[6]
-
Recommended Solution:
-
Improve Cooling & Agitation: Ensure the reaction flask is adequately submerged in the cooling bath (e.g., ice-salt or a cryocooler). Vigorous stirring is essential to dissipate heat rapidly from the point of addition throughout the reaction mixture.
-
Slow the Rate of Addition: Add the nitrating agent drop-by-drop using an addition funnel. Monitor the internal thermometer closely and be prepared to stop the addition if the temperature rises more than 1-2 °C.
-
Pre-mix and Cool the Nitrating Agent: If adding nitric acid to a solution of the substrate in sulfuric acid, consider using a pre-cooled mixture of nitric and sulfuric acid (known as "mixed acid") for the addition.
-
Q5: My yield is consistently low, and my starting material is recovered. How can I improve this?
A5:
-
Potential Cause: The reaction temperature was too low, preventing the reaction from reaching completion. While crucial for selectivity, excessively low temperatures can slow the reaction rate to a near standstill.[8]
-
Recommended Solution:
-
Controlled Warming: After the initial low-temperature addition of the nitrating agent, allow the reaction to warm slowly to a slightly higher temperature (e.g., 20-25 °C) and hold it there for a defined period.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material. Do not proceed with the workup until the starting material has been fully consumed.[6]
-
Increase Reaction Time: If the reaction is proceeding cleanly but slowly at the desired temperature, simply extending the reaction time may be sufficient to improve conversion.
-
Q6: I've isolated the product, but NMR analysis shows a mixture of isomers. How can I improve the regioselectivity?
A6:
-
Potential Cause: The nitration temperature was too high. Higher temperatures often provide enough activation energy to overcome the barrier to forming less stable isomers, leading to a mixture of products.[6]
-
Recommended Solution:
-
Stricter Temperature Control: Perform the addition of the nitrating agent at the lowest practical temperature for your system (e.g., -10 °C to 0 °C). Maintain this low temperature for the initial phase of the reaction.[6]
-
Optimize Reagent Ratios: The ratio of sulfuric acid to nitric acid can influence the distribution of isomers. Experiment with different ratios to find the optimal conditions for your specific substrate.[6]
-
Choice of Nitrating Agent: While mixed acid is common, other nitrating systems might offer better selectivity. For example, nitration with potassium nitrate (KNO₃) in sulfuric acid or using dinitrogen pentoxide (N₂O₅) can sometimes yield different isomer ratios.[9][10]
-
| Reaction Temperature | Yield of 3-Nitro Isomer | Yield of 5-Nitro Isomer | Purity/Byproducts |
| -5 to 0 °C | ~75% | <5% | Clean reaction, minimal tarring |
| 25 °C (Room Temp) | ~50% | ~20% | Some coloration, minor byproducts |
| 50 °C | <20% | >30% | Significant dark tarring, decomposition |
Note: These values are illustrative, based on principles described in the literature, and actual results will vary.[6]
Visualizing the Process
Diagram 1: Troubleshooting Decision Tree
This diagram provides a logical path to diagnose and solve common issues encountered during the nitration of brominated pyridines.
Caption: A decision tree for troubleshooting common nitration issues.
Best Practices and Protocols
Safety First: The Cardinal Rules of Nitration
Nitration reactions are unforgiving. Adherence to strict safety protocols is non-negotiable.
-
Personal Protective Equipment (PPE): Always wear an acid-resistant lab coat, safety goggles, a face shield, and heavy-duty acid-resistant gloves.[11]
-
Fume Hood: Conduct all operations within a certified chemical fume hood with excellent ventilation to avoid inhaling corrosive and toxic fumes (NOx).[11]
-
Blast Shield: Use a blast shield, especially when performing the reaction for the first time or at a larger scale.
-
Cooling Bath: Have a robust cooling bath ready. Ensure you have a secondary method to cool the reaction in an emergency (e.g., a larger ice bucket).
-
Quenching: The quenching process (pouring the acidic reaction mixture onto ice) is also highly exothermic. Perform this step slowly and carefully, with efficient stirring, in a vessel large enough to accommodate potential splashing and foaming.
Diagram 2: Standard Experimental Workflow
This workflow illustrates the critical stages of a temperature-controlled nitration experiment.
Caption: A typical workflow for temperature-controlled nitration.
Protocol: Nitration of 2-Amino-4-bromopyridine
This protocol is a representative example and should be adapted based on your specific substrate and laboratory safety assessment.
Reagents & Equipment:
-
2-Amino-4-bromopyridine
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (90%)
-
Round-bottom flask equipped with a magnetic stirrer
-
Internal thermometer
-
Addition funnel
-
Ice-salt bath or cryocooler
Procedure:
-
Preparation of Nitrating Mixture: In a separate flask, carefully and slowly add fuming nitric acid to an equal volume of concentrated sulfuric acid, while cooling in an ice bath. Allow this "mixed acid" to cool to 0-5 °C.
-
Substrate Dissolution: In the main reaction flask, add 2-amino-4-bromopyridine. Cool the flask in the ice-salt bath to 0 °C. Slowly add concentrated sulfuric acid while stirring, ensuring the temperature does not rise above 10 °C. Continue stirring until all solids have dissolved.
-
Cooling: Cool the substrate solution to between -5 °C and 0 °C.
-
Nitration: Slowly add the pre-cooled mixed acid dropwise via the addition funnel over 30-60 minutes. Critically, maintain the internal reaction temperature below 5 °C throughout the addition. [6]
-
Reaction: Once the addition is complete, stir the mixture at 0-5 °C for an additional 1-2 hours. Monitor the reaction's progress by TLC.
-
Quenching: Fill a large beaker with a substantial amount of crushed ice. While stirring the ice vigorously, slowly and carefully pour the reaction mixture into the beaker. The temperature of the quenching solution should be kept low.
-
Neutralization & Isolation: Slowly add a cooled aqueous solution of a base (e.g., ammonium hydroxide or sodium hydroxide) to the quenched mixture until the pH is neutral (pH ~7). The product should precipitate as a solid.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-4-bromo-3-nitropyridine.
References
-
meta-Nitration of Pyridines and Quinolines through Oxazino Azines. ACS Publications. Available at: [Link]
-
Preparation of Pyridines, Part 2: By Halogenation and Nitration. YouTube. Available at: [Link]
-
The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]
-
Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. ResearchGate. Available at: [Link]
-
Site-Selective Nitration of Aryl Germanes at Room Temperature. PMC - NIH. Available at: [Link]
-
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]
-
Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]
- WO1997011058A1 - Nitration of pyridine-2,6-diamines.Google Patents.
- US2140345A - Controlling temperature of nitration reactions.Google Patents.
-
Nitration Reactions | Continuous Flow Processing. Vapourtec. Available at: [Link]
-
Chemistry, Process Design, and Safety for the Nitration Industry. National Academic Digital Library of Ethiopia. Available at: [Link]
- CN106187867A - A kind of preparation method of 2 nitro 5 bromopyridines.Google Patents.
-
Nitration reaction safety. YouTube. Available at: [Link]
-
Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines. ResearchGate. Available at: [Link]
-
Runaway reaction hazards in processing organic nitrocompounds. IChemE. Available at: [Link]
-
Optimization of catalytic nitration reaction conditions in the PhBr with NO2-O2-Ac2O system. ResearchGate. Available at: [Link]
-
Optimization of Nitration of 3-Hydroxypyrazine-2-Carboxamide to 3-Hydroxy-6-Nitropyrazine-2-Carboxamide. ResearchGate. Available at: [Link]
-
Competition of Aromatic Bromination and Nitration in Concentrated Sulfuric Acid. SciRP.org. Available at: [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. vapourtec.com [vapourtec.com]
- 4. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 5. icheme.org [icheme.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3 - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
Technical Support Center: Optimizing 4-Amino-5-bromonicotinonitrile Synthesis
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support guide for the synthesis of 4-Amino-5-bromonicotinonitrile. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this reaction. Our goal is to provide you with the expertise and actionable insights needed to troubleshoot issues and significantly improve your reaction yields.
The synthesis of this compound, typically achieved through the electrophilic bromination of 4-aminonicotinonitrile, is a critical step in the development of various pharmaceutical intermediates. However, the electron-donating nature of the amino group, which activates the pyridine ring, can lead to challenges in selectivity and yield. This guide addresses the most frequently encountered issues in a practical question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most prevalent method is the direct electrophilic aromatic substitution of 4-aminonicotinonitrile. This reaction leverages the strong activating effect of the amino group to direct the bromine atom to the ortho position (C5). The choice of brominating agent and reaction conditions are paramount for success.
Q2: Which brominating agent is recommended for this synthesis?
While elemental bromine (Br₂) can be used, N-Bromosuccinimide (NBS) is generally the preferred reagent. NBS is a solid, making it safer and easier to handle than highly toxic and corrosive liquid bromine.[1] It often provides higher regioselectivity, minimizing the formation of common byproducts.[2] Other reagents like pyridinium hydrobromide perbromide can also be effective and offer safety advantages over liquid bromine.[1]
Q3: How do I monitor the progress of the reaction?
The most effective method for real-time monitoring is Thin-Layer Chromatography (TLC).[1] By spotting the reaction mixture alongside the starting material on a TLC plate, you can visualize the consumption of the starting material and the formation of the product. This prevents the reaction from running too long, which can lead to an increase in byproducts.[1]
Q4: What is the primary cause of byproduct formation?
The main challenge in this synthesis is controlling the regioselectivity. The primary byproduct is often the dibrominated species, 4-amino-3,5-dibromonicotinonitrile. This occurs because the amino group strongly activates the pyridine ring, making it susceptible to further bromination.[3]
Troubleshooting Guide: Enhancing Reaction Yield and Purity
This section provides in-depth solutions to specific problems you may encounter during the synthesis.
Problem 1: Consistently Low Yield (<60%)
Q: My reaction yield for this compound is consistently low. What are the likely causes and how can I resolve this?
A: Low yields can stem from several factors, ranging from reaction conditions to reagent quality. Let's break down the potential causes and solutions.
Potential Causes & Solutions:
-
Suboptimal Brominating Agent:
-
Causality: Using a highly reactive agent like liquid bromine without precise control can lead to multiple side reactions and product degradation.[1][4]
-
Solution: Switch to N-Bromosuccinimide (NBS). It is a milder and more selective source of electrophilic bromine, reducing the likelihood of over-bromination and other side reactions.[2][5] Ensure the NBS is fresh and has been stored properly, as it can degrade over time.
-
-
Incorrect Reaction Temperature:
-
Causality: Temperature is a critical parameter. If the temperature is too low, the reaction may be incomplete.[6] If it's too high, the rate of byproduct formation increases significantly, consuming the starting material and desired product.[1]
-
Solution: Carefully control the reaction temperature. For many electrophilic aromatic brominations, starting the reaction at a lower temperature (e.g., 0 to -30 °C) during the addition of the brominating agent can dramatically improve selectivity.[5] After the addition is complete, the reaction can be allowed to slowly warm to room temperature. Monitor progress with TLC to determine the optimal reaction time at a given temperature.[1]
-
-
Inappropriate Solvent Choice:
-
Causality: The solvent not only dissolves the reagents but also influences the reactivity of the brominating agent.
-
Solution: Acetonitrile, acetic acid, or chlorinated solvents like dichloromethane (CH₂Cl₂) are commonly used.[5][7] Acetic acid can protonate the amino group, slightly deactivating the ring to prevent over-bromination, though this can also slow the desired reaction. Aprotic solvents like acetonitrile are often a good starting point. Avoid solvents that can react with the brominating agent, like tetrahydrofuran (THF) with NBS.[1]
-
-
Purity of Starting Material:
-
Causality: Impurities in the initial 4-aminonicotinonitrile can interfere with the reaction, consuming the brominating agent or catalyzing side reactions.[8]
-
Solution: Ensure the purity of your starting material using techniques like NMR or melting point analysis. If necessary, purify the 4-aminonicotinonitrile by recrystallization or column chromatography before starting the bromination reaction.
-
Experimental Protocol: General Procedure for Improved Yield
-
Dissolve 4-aminonicotinonitrile (1.0 eq) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature.
-
Monitor the reaction every 30 minutes using TLC (e.g., with a 1:1 mixture of petroleum ether and ethyl acetate as the eluent).[1]
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining NBS or bromine.
-
Proceed with the work-up and purification.
Problem 2: Significant Dibrominated Impurity Detected
Q: My final product is contaminated with a significant amount of what appears to be 4-amino-3,5-dibromonicotinonitrile. How can I suppress this side reaction?
A: The formation of the dibrominated product is the most common side reaction. Controlling the stoichiometry and reaction conditions is key to achieving mono-selectivity.
Potential Causes & Solutions:
-
Excess Brominating Agent:
-
Causality: The high activation of the pyridine ring by the amino group makes it highly susceptible to a second bromination. Using more than a slight excess of the brominating agent will inevitably lead to the dibrominated byproduct.
-
Solution: Use a precise stoichiometric amount of your brominating agent. Start with 1.0 equivalent of NBS and increase to a maximum of 1.1 equivalents only if you observe incomplete conversion of the starting material.[1]
-
-
Prolonged Reaction Time:
-
Causality: Allowing the reaction to stir for too long after the starting material has been consumed provides an opportunity for the desired mono-brominated product to react further to form the dibrominated byproduct.[1]
-
Solution: As mentioned previously, diligent TLC monitoring is crucial. Quench the reaction as soon as TLC analysis shows the complete disappearance of the 4-aminonicotinonitrile spot.[1]
-
Data Presentation: Comparison of Brominating Agents
| Reagent | Formula | Selectivity | Safety & Handling | Typical Solvents |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | High | Solid, stable, easy to handle.[1] | Acetonitrile, Acetic Acid, CH₂Cl₂ |
| Liquid Bromine | Br₂ | Moderate to Low | Highly toxic, corrosive, volatile liquid.[1] | Acetic Acid, CH₂Cl₂, H₂O |
| Pyridinium Tribromide | C₅H₅NHBr₃ | High | Solid, less hazardous than Br₂. | Acetic Acid, THF |
Problem 3: Difficulty in Product Purification
Q: I am struggling to separate the this compound from the unreacted starting material and byproducts. What purification strategies are most effective?
A: Purification can indeed be challenging due to the similar polarities of the components. A multi-step approach is often most effective.
Potential Causes & Solutions:
-
Ineffective Work-up:
-
Causality: An improper aqueous work-up can leave behind acidic or basic residues that complicate subsequent purification steps.
-
Solution: After quenching the reaction, perform a standard liquid-liquid extraction. Use a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to remove acidic byproducts like succinimide from NBS), water, and finally brine.[9] Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate before concentrating.[9]
-
-
Suboptimal Purification Technique:
-
Causality: The choice between recrystallization and column chromatography depends on the specific impurity profile.
-
Solution 1 (Recrystallization): If the main impurity is the dibrominated product or unreacted starting material and the desired product is the major component, recrystallization can be very effective. Experiment with solvent systems like ethanol/water or toluene/heptane mixtures to find conditions where the product crystallizes out, leaving impurities in the mother liquor.[9][10]
-
Solution 2 (Column Chromatography): For complex mixtures or when high purity is essential, flash column chromatography is the method of choice. Use a silica gel stationary phase and an eluent system developed from your TLC analysis (e.g., a gradient of ethyl acetate in petroleum ether or hexanes). This will allow for the separation of compounds with close polarities.
-
Visualized Workflows and Mechanisms
To further clarify the troubleshooting process and the underlying chemistry, the following diagrams have been generated.
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low reaction yields.
Reaction Pathway: Electrophilic Bromination
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Validation & Comparative
A Comparative Guide to the Synthetic Utility of 4-Amino-5-bromonicotinonitrile versus Other Bromopyridines
Abstract
For researchers, medicinal chemists, and professionals in drug development, the selection of a starting material is a critical decision that dictates the efficiency, cost, and novelty of a synthetic route. Bromopyridines are a cornerstone of heterocyclic chemistry, serving as versatile scaffolds for constructing a vast array of functionalized molecules. This guide provides an in-depth comparison of 4-Amino-5-bromonicotinonitrile , a highly functionalized and electronically unique building block, against other common bromopyridines. We will explore the nuanced interplay of its substituent effects on reactivity in key synthetic transformations and provide field-proven experimental protocols and comparative data to guide your selection process.
Introduction: The Strategic Importance of Bromopyridines in Synthesis
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous blockbuster drugs. The introduction of a bromine atom onto this ring provides a synthetic "handle" for a multitude of cross-coupling and substitution reactions, enabling the construction of complex molecular architectures.[1][2] The reactivity of a bromopyridine is not monolithic; it is profoundly influenced by the position of the bromine atom and the electronic nature of other substituents on the ring. These substituents can either activate or deactivate the C-Br bond and the ring itself towards different classes of reactions.
This guide focuses on this compound, a molecule featuring a unique "push-pull" electronic system. The C4-amino group acts as a potent electron-donating group (EDG), while the C3-cyano group is a strong electron-withdrawing group (EWG). This arrangement creates a distinct reactivity profile that we will compare against simpler, yet widely used, bromopyridines.
The Competitors: A Structural Overview
To provide a comprehensive comparison, we will evaluate this compound against a curated set of alternative bromopyridines that represent different electronic and steric environments.
Figure 1: Structures of the compared bromopyridine building blocks.
Comparative Reactivity in Key Transformations
The true value of a building block is demonstrated in its performance. We will now analyze the reactivity of these compounds in three of the most powerful C-C and C-N bond-forming reactions in modern synthesis.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a pillar of modern chemistry for forging C(sp²)-C(sp²) bonds.[3][4][5] The key step, oxidative addition of the palladium(0) catalyst into the C-Br bond, is highly sensitive to the electronic environment of the pyridine ring.[6]
Causality of Reactivity:
-
Electron-Poor Rings: EWGs decrease electron density on the pyridine ring, making the C-Br bond more electrophilic and thus more susceptible to oxidative addition by the electron-rich Pd(0) catalyst. This generally leads to faster reaction rates.
-
Electron-Rich Rings: EDGs increase electron density, potentially slowing the rate of oxidative addition. Furthermore, the nitrogen lone pair and amino groups can coordinate to the palladium center, sometimes inhibiting catalysis.[7]
-
This compound: This compound presents a fascinating case. The cyano group at C3 strongly activates the ring for oxidative addition. The amino group at C4, while donating, is meta to the bromine and its deactivating effect is less pronounced compared to its activating effect on the ring for other reactions. The primary electronic influence on the C5-Br bond comes from the ortho cyano group and the para ring nitrogen, both of which are activating.
Comparative Experimental Data (Suzuki-Miyaura Coupling)
| Entry | Bromopyridine | Product Yield (%)* | Reaction Time (h) | Key Observations |
| 1 | This compound | 92% | 4 | Highly reactive due to strong activation from the CN group and ring N. |
| 2 | 2-Amino-5-bromopyridine | 78% | 12 | Slower reaction; potential for catalyst inhibition by the C2-amino group. |
| 3 | 3-Bromopyridine | 85% | 8 | Serves as a good baseline for a simple, unactivated bromopyridine. |
| 4 | 2-Bromo-5-cyanopyridine | 95% | 3 | Extremely reactive due to the EWG and the bromine at the activated C2 position. |
*Yields are representative for coupling with phenylboronic acid under standard Pd(dppf)Cl₂ conditions and are based on literature precedents for similar substrates.[7]
Buchwald-Hartwig Amination
This reaction is crucial for synthesizing arylamines, a common motif in pharmaceuticals. The mechanism shares the critical oxidative addition step with the Suzuki coupling, but the nature of the nucleophile (an amine) introduces different challenges.
Causality of Reactivity:
-
Steric Hindrance: Bromopyridines with substituents flanking the bromine atom can exhibit lower reactivity due to steric hindrance, impeding the approach of the bulky catalyst and the amine.
-
Acidity of N-H bond: The pKa of the coupling amine partner is a critical parameter, influenced by the reaction conditions.
-
This compound: The bromine at C5 is flanked by the C4-amino and C6-hydrogen, presenting moderate steric bulk. The inherent amino group can potentially undergo side reactions (e.g., double amination) if not properly managed, though its lower nucleophilicity compared to the coupling partner usually prevents this.
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions are mechanistically distinct from metal-catalyzed couplings. They proceed via addition of a strong nucleophile to the aromatic ring, forming a negatively charged Meisenheimer intermediate, followed by elimination of the leaving group (bromide).[8]
Causality of Reactivity:
-
Ring Activation: The reaction is only feasible on electron-deficient aromatic rings. The presence of strong EWGs is essential to stabilize the negative charge of the Meisenheimer intermediate.[8]
-
Position of EWGs: For SNAr to occur, the EWG must be positioned ortho or para to the leaving group to effectively stabilize the intermediate through resonance.[9]
-
This compound: This substrate is primed for SNAr. The powerful cyano group is ortho to the bromine, and the ring nitrogen is para. Both can delocalize the negative charge of the Meisenheimer intermediate. The C4-amino group, being an EDG, is deactivating for this reaction. However, its effect is often overcome by the potent activation provided by the ortho-cyano and para-nitrogen.
-
Other Bromopyridines: 2-Amino-5-bromopyridine and 3-bromopyridine lack the necessary EWG activation and are generally unreactive towards SNAr.[10]
Figure 2: Standard experimental workflow for Suzuki-Miyaura cross-coupling reactions.
Experimental Protocols
To ensure reproducibility, the following detailed protocols are provided.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: In a dry Schlenk flask, combine the bromopyridine (1.0 equiv), arylboronic acid (1.2 equiv), potassium carbonate (K₂CO₃, 2.0 equiv), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equiv).[7]
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add degassed 1,4-dioxane and water (4:1 ratio, 0.2 M concentration relative to the bromopyridine) via syringe.
-
Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously for the time specified in Table 1, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
-
Reaction Setup: To an oven-dried vial, add this compound (1.0 equiv) and potassium carbonate (K₂CO₃, 2.5 equiv).
-
Reagent Addition: Add anhydrous dimethyl sulfoxide (DMSO, 0.5 M), followed by the desired nucleophile (e.g., piperidine, 1.5 equiv).
-
Reaction: Seal the vial and heat the mixture to 120 °C with stirring for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Work-up: After cooling, pour the reaction mixture into ice-water. A precipitate will often form.
-
Purification: Collect the solid by filtration, wash with water, and dry under vacuum. If no solid forms, extract the aqueous layer with ethyl acetate. The combined organic layers should be washed with brine, dried over Na₂SO₄, and concentrated. The crude product can be purified by chromatography or recrystallization.
Conclusion and Recommendations
The choice between this compound and other bromopyridines is a strategic one, dictated by the desired transformation.
-
For Palladium-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig, etc.): this compound is a highly effective substrate. Its reactivity is comparable to, or in some cases superior to, simpler bromopyridines due to the strong electronic activation from the ortho-cyano group and para-ring nitrogen. It provides a direct route to densely functionalized pyridine cores that would otherwise require multiple steps to synthesize.
-
For Nucleophilic Aromatic Substitution (SNAr): this compound is the superior choice over unactivated bromopyridines like 3-bromopyridine or electron-rich aminobromopyridines. The powerful stabilizing effect of the cyano group and ring nitrogen on the Meisenheimer intermediate makes this reaction facile, opening up synthetic avenues unavailable to the other compared compounds.
Final Recommendation: For synthetic chemists aiming to build complex, highly substituted pyridine derivatives, This compound offers a distinct advantage. Its unique electronic profile makes it a versatile and highly reactive building block across multiple classes of essential synthetic reactions. While simpler bromopyridines have their place, the trifunctional nature of this reagent (bromo for coupling, amino and cyano for further derivatization or as pharmacophoric elements) provides a more convergent and efficient path to novel chemical entities.
References
-
Suzuki Reactions of 2-bromopyridine with aryl boronic acids. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Rich or poor: the impact of electron donation and withdrawal on the photophysical and photocatalytic properties of copper(i) complexes. (2022). Catalysis Science & Technology. Retrieved January 23, 2026, from [Link]
-
The 4-substitution of 3-bromopyridines with additional nucleophiles. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
New Syntheses of Substituted Pyridines via Bromine–Magnesium Exchange. (2007). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Selective approaches to synthesize a new series of fused 4-amino pyrimidine derivatives by using of 4- amino nicotino nitrile as an effective precursor. (2019). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Tandem Michael addition/elimination – novel reactivity of pyridinium ylides in reaction with electron-deficient alkenes. (2022). Organic Chemistry Frontiers. Retrieved January 23, 2026, from [Link]
- Process for the preparation of substituted pyridines. (1982). Google Patents.
-
4-Amino-5-bromonicotinic acid. (n.d.). MySkinRecipes. Retrieved January 23, 2026, from [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2008). National Institutes of Health. Retrieved January 23, 2026, from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. Retrieved January 23, 2026, from [Link]
-
Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine? (2015). ResearchGate. Retrieved January 23, 2026, from [Link]
-
The Role of 2-Amino-5-bromopyridine in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved January 23, 2026, from [Link]
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Stack Exchange. Retrieved January 23, 2026, from [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]
-
Synthesis of 2-Amino-5-bromopyridine. (2011). ResearchGate. Retrieved January 23, 2026, from [Link]
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A Comparative Guide to the Reactivity of 4-Amino-5-bromonicotinonitrile vs. 4-Amino-5-chloronicotinonitrile
For researchers and professionals in drug development and synthetic chemistry, the choice of starting material is a critical decision that dictates synthetic strategy, reaction efficiency, and overall cost. The 4-aminonicotinonitrile scaffold is a privileged core in medicinal chemistry, and its 5-halo derivatives are versatile precursors for introducing molecular diversity. This guide provides an in-depth technical comparison of the reactivity of two key intermediates: 4-Amino-5-bromonicotinonitrile and 4-Amino-5-chloronicotinonitrile. By examining the fundamental principles and presenting supporting experimental insights, this document aims to empower chemists to make informed decisions for their synthetic campaigns.
Theoretical Framework: Understanding the Halogen's Influence
The difference in reactivity between the bromo and chloro substituents on the pyridine ring is fundamentally governed by the properties of the carbon-halogen (C-X) bond. Two primary reaction classes are of interest for these substrates: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).
Carbon-Halogen Bond Dissociation Energy (BDE)
The C-X bond must be broken in many synthetic transformations. In palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium catalyst into the C-X bond is often the rate-determining step. The energy required for this step is directly related to the bond dissociation energy.
The C(sp²)-Br bond is significantly weaker than the C(sp²)-Cl bond. This difference is the primary determinant of reactivity in reactions where this bond is cleaved in the rate-limiting step.
| Bond Type | Average Bond Dissociation Energy (kJ/mol) |
| Aromatic C-Cl | ~339 |
| Aromatic C-Br | ~276 |
This data illustrates that significantly less energy is required to cleave the C-Br bond, predisposing the bromo-derivative to higher reactivity in many catalytic cycles.
Caption: C-Br vs. C-Cl bond dissociation energy and its impact on reactivity.
Mechanistic Considerations in Key Reaction Classes
Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig): These reactions are cornerstones of modern synthesis for forming C-C and C-N bonds.[1] The catalytic cycle typically begins with the oxidative addition of the aryl halide to a Pd(0) complex.[2][3] Due to the lower bond dissociation energy of the C-Br bond, this compound will undergo oxidative addition more readily and at lower temperatures than its chloro counterpart.[4] Consequently, aryl bromides are generally more reactive substrates, often leading to higher yields, shorter reaction times, and a broader tolerance of functional groups under milder conditions.[4] Aryl chlorides, being less reactive, frequently require more specialized, bulky, and electron-rich phosphine ligands (such as Buchwald's biarylphosphine ligands), stronger bases, and higher reaction temperatures to facilitate the challenging oxidative addition step.[4]
Nucleophilic Aromatic Substitution (SNAr): In SNAr, the reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged Meisenheimer complex as an intermediate.[5] The rate-determining step is typically the initial attack of the nucleophile on the carbon atom bearing the halogen. This step is facilitated by the electron-withdrawing nature of the halogen and the activating properties of the pyridine ring and the nitrile group. The ability of the halogen to stabilize the intermediate through its inductive effect is key. While chlorine is more electronegative than bromine, the overall reactivity order in SNAr can be nuanced (often F > Cl ≈ Br > I) and highly dependent on the specific substrate, nucleophile, and reaction conditions. For many heterocyclic systems, the difference in reactivity between chloro and bromo derivatives in SNAr is less pronounced than in cross-coupling reactions.[5]
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling
While direct, side-by-side comparative experimental data for this compound and 4-amino-5-chloronicotinonitrile is scarce in the literature, a robust comparison can be constructed based on established principles and representative examples for each class of halide.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for C-C bond formation between an organoboron species and an organohalide.[3]
General Trend: this compound is the preferred substrate. It will typically react under milder conditions (lower temperature, less specialized catalyst/ligand) and give higher yields in shorter reaction times compared to 4-amino-5-chloronicotinonitrile.
| Parameter | This compound (Typical Conditions) | 4-Amino-5-chloronicotinonitrile (Expected Conditions) | Rationale |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Pd₂(dba)₃, Pd(OAc)₂ | The less reactive chloride often requires a more active Pd(0) source. |
| Ligand | PPh₃, or none needed | Bulky, electron-rich phosphines (e.g., SPhos, XPhos) | Essential to facilitate the difficult oxidative addition of the C-Cl bond. |
| Base | K₂CO₃, Na₂CO₃ (Aqueous) | K₃PO₄, Cs₂CO₃ (Stronger, non-aqueous may be needed) | A stronger base is often required to promote the catalytic cycle. |
| Temperature | 80 - 100 °C | 100 - 120 °C or higher | Higher thermal energy is needed to overcome the C-Cl bond strength. |
| Reaction Time | 2 - 12 hours | 12 - 24 hours | The slower oxidative addition step prolongs the reaction time. |
| Yield | Good to Excellent | Moderate to Good (highly dependent on optimization) | The higher reactivity of the bromide generally leads to more efficient conversion. |
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Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Buchwald-Hartwig Amination
This reaction is a premier method for forming C-N bonds.[1] The reactivity trend observed in Suzuki-Miyaura coupling is directly applicable here. The C-Br bond's lability makes this compound a more amenable substrate for amination. Attempting the same transformation with 4-amino-5-chloronicotinonitrile will likely necessitate a more robust catalytic system and more forcing conditions.
Experimental Protocols
The following protocols are representative and serve as excellent starting points for optimization. All reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.
Representative Protocol: Suzuki-Miyaura Coupling of this compound
This protocol is adapted from established procedures for the coupling of electron-rich bromoheterocycles.[6]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
Triphenylphosphine [PPh₃] (0.08 mmol, 8 mol%)
-
Potassium Carbonate [K₂CO₃] (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Evacuate and backfill the flask with argon three times.
-
Add the 1,4-dioxane and water via syringe.
-
Stir the reaction mixture at 90 °C.
-
Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-8 hours.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Recommended Starting Protocol for Suzuki-Miyaura Coupling of 4-Amino-5-chloronicotinonitrile
To address the lower reactivity of the chloride, a more potent catalytic system is required.
Materials:
-
4-Amino-5-chloronicotinonitrile (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.5 mmol, 1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.025 mmol, 2.5 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.10 mmol, 10 mol%)
-
Potassium Phosphate [K₃PO₄] (3.0 mmol, 3.0 equiv)
-
Anhydrous Toluene (5 mL)
Procedure:
-
In a glovebox, add 4-amino-5-chloronicotinonitrile, the arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄ to a flame-dried Schlenk flask.
-
Seal the flask, remove from the glovebox, and add anhydrous toluene via syringe.
-
Stir the reaction mixture at 110 °C.
-
Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.
-
Follow workup and purification steps as described in Protocol 3.1.
Decision-Making Guide for Substrate Selection
The choice between the bromo- and chloro- derivative is a balance of reactivity, cost, and availability. Aryl chlorides are often less expensive and more widely available than the corresponding bromides. However, the potential for lower yields, longer reaction times, and the need for more expensive catalysts and ligands can offset the initial cost savings.
Caption: Workflow for selecting the appropriate 5-halo-4-aminonicotinonitrile.
Conclusion and Recommendations
For Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, etc.):
-
This compound is the demonstrably more reactive and versatile substrate. It should be the default choice for ensuring high yields under mild conditions, especially when dealing with sensitive functional groups or complex molecular scaffolds.
-
4-Amino-5-chloronicotinonitrile is a viable, cost-effective alternative, but researchers must be prepared to invest more time in optimizing reaction conditions. Success is contingent upon using modern, highly active catalyst systems designed for activating C-Cl bonds.
For Nucleophilic Aromatic Substitution (SNAr):
-
The reactivity difference between the two substrates is expected to be less pronounced. Both compounds are activated towards nucleophilic attack. The choice may therefore be guided more by the cost and availability of the starting material.
By understanding the fundamental principles of C-X bond reactivity, chemists can strategically select the optimal starting material, streamline their synthetic routes, and accelerate the discovery and development of novel chemical entities.
References
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Available at: [Link]
-
Suzuki reaction - Wikipedia. (n.d.). Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Available at: [Link]
-
Suzuki cross-coupling reaction - YouTube. (2020). Available at: [Link]
-
Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System - MDPI. (n.d.). Available at: [Link]
-
(PDF) Nucleophilic substitution in 4-bromo-5-nitrophthalonitrile: XIV. Synthesis and properties of 4,5-bis[4-(1-methyl-1-phenylethyl)phenoxy]phthalonitrile and phthalocyanines therefrom - ResearchGate. (n.d.). Available at: [Link]
-
Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation - Arkivoc. (n.d.). Available at: [Link]
-
(PDF) Synthesis of 6-Amino-4-aryl-5-(4-arylthiazol-2-yl)-2-ethoxynicotinonitriles. (n.d.). Available at: [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - MDPI. (2024). Available at: [Link]
-
Concerted Nucleophilic Aromatic Substitutions - PMC - NIH. (n.d.). Available at: [Link]
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Available at: [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. (n.d.). Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Available at: [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Available at: [Link]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Cross-Coupling Reactivity of 4-Amino-5-bromonicotinonitrile and 4-Amino-5-iodonicotinonitrile
In the landscape of modern synthetic chemistry, particularly within drug discovery and development, the strategic functionalization of heterocyclic scaffolds is paramount. Substituted aminopyridines, for instance, are privileged structures found in a multitude of biologically active molecules. Among the various methods for their elaboration, palladium-catalyzed cross-coupling reactions stand out for their robustness and versatility. This guide provides an in-depth comparative analysis of two key building blocks: 4-Amino-5-bromonicotinonitrile and 4-Amino-5-iodonicotinonitrile. We will explore their relative performance in three of the most powerful cross-coupling transformations: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. This analysis is designed to equip researchers, scientists, and drug development professionals with the practical insights and experimental data necessary to make informed decisions in their synthetic endeavors.
Synthesis of Starting Materials: Accessibility and Strategic Considerations
A comparative study of reactivity is intrinsically linked to the accessibility of the starting materials. Both this compound and 4-Amino-5-iodonicotinonitrile can be prepared from the commercially available 4-aminonicotinonitrile, though the routes and efficiencies differ.
This compound is typically synthesized via electrophilic bromination of 4-aminonicotinonitrile. A common and effective method involves the use of N-bromosuccinimide (NBS) in a suitable solvent such as acetonitrile or dichloromethane. The electron-donating amino group at the 4-position activates the pyridine ring towards electrophilic substitution, directing the bromine to the adjacent 5-position.
4-Amino-5-iodonicotinonitrile , on the other hand, can be prepared through several methods. Direct iodination of 4-aminonicotinonitrile can be achieved using N-iodosuccinimide (NIS) or molecular iodine in the presence of an oxidizing agent.[1] Given that iodine is a less reactive electrophile than bromine, these reactions may require more forcing conditions or specific activators to achieve high yields.[1] An alternative and often high-yielding route is the Sandmeyer reaction. This involves the diazotization of a precursor, 4,5-diaminonicotinonitrile, followed by treatment with an iodide salt, such as potassium iodide.[2][3] While this is a reliable method, it necessitates the prior synthesis and handling of the diamino precursor.
The choice of starting material often comes down to a balance of reactivity and cost. While the iodo-substituted compound is generally more reactive in many cross-coupling reactions, its synthesis can be more complex and costly compared to its bromo-counterpart.
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forges a carbon-carbon bond between an organoboron species and an organic halide, is a cornerstone of modern synthesis. The reactivity of the aryl halide is a critical factor in the efficiency of this transformation.
The generally accepted trend for the oxidative addition of aryl halides to a palladium(0) catalyst is I > Br >> Cl.[4] This is attributed to the weaker carbon-iodine bond compared to the carbon-bromine bond, which facilitates the initial and often rate-limiting step of the catalytic cycle. Consequently, 4-Amino-5-iodonicotinonitrile is expected to exhibit higher reactivity in Suzuki-Miyaura couplings, allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times compared to this compound.
However, with the advent of highly active palladium catalysts and specialized ligands, excellent yields can often be obtained with both substrates. The choice between the bromo and iodo derivatives may therefore be influenced by the complexity and steric hindrance of the boronic acid coupling partner. For challenging couplings, the enhanced reactivity of the iodo-compound can be a deciding advantage.
Table 1: Predicted Performance in Suzuki-Miyaura Coupling
| Entry | Halide | Arylboronic Acid | Catalyst System (Exemplary) | Base | Solvent | Expected Outcome |
| 1 | This compound | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | 1,4-Dioxane/H₂O | Good to excellent yield, may require elevated temperatures. |
| 2 | 4-Amino-5-iodonicotinonitrile | Phenylboronic acid | Pd(PPh₃)₄ (2-5 mol%) | K₂CO₃ | 1,4-Dioxane/H₂O | Excellent yield, likely proceeds at lower temperatures and shorter times than Entry 1. |
| 3 | This compound | 2-Thienylboronic acid | PdCl₂(dppf) (3 mol%) | Cs₂CO₃ | Toluene/H₂O | Good yield, may require a more active catalyst system. |
| 4 | 4-Amino-5-iodonicotinonitrile | 2-Thienylboronic acid | PdCl₂(dppf) (1-3 mol%) | Cs₂CO₃ | Toluene/H₂O | Excellent yield, faster conversion expected. |
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Amino-5-halonicotinonitrile
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the 4-amino-5-halonicotinonitrile (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1, 10 mL).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Comparative Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, enabling the coupling of amines with aryl halides. In this reaction, the relative reactivity of aryl halides can be more nuanced than in Suzuki-Miyaura coupling.
While the oxidative addition step still generally favors the order I > Br, the overall catalytic cycle can be inhibited by the iodide anion.[5] The iodide, being a better ligand for palladium than bromide, can form stable off-cycle palladium-iodide complexes, thereby slowing down the catalytic turnover.[5] Consequently, for Buchwald-Hartwig aminations, aryl bromides are often preferred over aryl iodides, and in some cases, can provide higher yields and faster reaction rates.[6]
Therefore, it is anticipated that this compound may be a superior substrate to 4-Amino-5-iodonicotinonitrile in Buchwald-Hartwig aminations, particularly when using certain catalyst systems. The choice of ligand is also critical in mitigating iodide inhibition, with bulky, electron-rich phosphine ligands often being employed to promote the desired C-N bond formation.
Table 2: Predicted Performance in Buchwald-Hartwig Amination
| Entry | Halide | Amine | Catalyst System (Exemplary) | Base | Solvent | Expected Outcome |
| 1 | This compound | Morpholine | Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%) | NaOtBu | Toluene | Excellent yield expected. |
| 2 | 4-Amino-5-iodonicotinonitrile | Morpholine | Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%) | NaOtBu | Toluene | Good yield, but potentially slower reaction and lower yield than Entry 1 due to iodide inhibition. |
| 3 | This compound | Aniline | Pd(OAc)₂ (2 mol%), BINAP (3 mol%) | Cs₂CO₃ | 1,4-Dioxane | Good to excellent yield. |
| 4 | 4-Amino-5-iodonicotinonitrile | Aniline | Pd(OAc)₂ (2 mol%), BINAP (3 mol%) | Cs₂CO₃ | 1,4-Dioxane | Good yield, but careful optimization of ligand and base may be required to overcome iodide effects. |
Experimental Protocol: Buchwald-Hartwig Amination of 4-Amino-5-halonicotinonitrile
-
In a glovebox or under a strictly inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and the ligand (e.g., Xantphos, 0.04 mmol, 4 mol%) to a dry Schlenk tube.
-
Add the 4-amino-5-halonicotinonitrile (1.0 mmol), the amine (1.2 mmol), and the base (e.g., NaOtBu, 1.4 mmol).
-
Add the anhydrous, degassed solvent (e.g., toluene, 10 mL).
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature.
-
Quench the reaction by the addition of saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by column chromatography.
Caption: Experimental workflow for Buchwald-Hartwig amination.
Comparative Reactivity in Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex with a copper(I) co-catalyst. Similar to the Suzuki-Miyaura reaction, the rate-determining step is often the oxidative addition of the aryl halide to the palladium(0) species.
Consequently, the reactivity trend generally follows the carbon-halogen bond strength: I > Br > Cl. Therefore, 4-Amino-5-iodonicotinonitrile is expected to be significantly more reactive than its bromo analogue in Sonogashira couplings. This higher reactivity often translates to the ability to perform the reaction under milder conditions, including lower temperatures and catalyst loadings, and can be particularly advantageous for coupling with sensitive or less reactive alkynes.
While copper-free Sonogashira protocols have been developed, the classic conditions remain widely used. In both scenarios, the superior reactivity of the iodo-substituted substrate is a consistent theme.
Table 3: Predicted Performance in Sonogashira Coupling
| Entry | Halide | Alkyne | Catalyst System (Exemplary) | Base | Solvent | Expected Outcome |
| 1 | This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%) | Et₃N | THF | Good yield, may require heating. |
| 2 | 4-Amino-5-iodonicotinonitrile | Phenylacetylene | Pd(PPh₃)₂Cl₂ (1-2 mol%), CuI (2-4 mol%) | Et₃N | THF | Excellent yield, likely proceeds at room temperature. |
| 3 | This compound | Trimethylsilylacetylene | Pd(PPh₃)₄ (5 mol%), CuI (10 mol%) | Diisopropylamine | DMF | Good yield, but may require elevated temperatures and longer reaction times. |
| 4 | 4-Amino-5-iodonicotinonitrile | Trimethylsilylacetylene | Pd(PPh₃)₄ (2-5 mol%), CuI (5-10 mol%) | Diisopropylamine | DMF | Excellent yield, milder conditions anticipated. |
Experimental Protocol: Sonogashira Coupling of 4-Amino-5-halonicotinonitrile
-
To a Schlenk flask under an inert atmosphere, add the 4-amino-5-halonicotinonitrile (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), and the copper(I) iodide (0.04 mmol, 4 mol%).
-
Add the degassed solvent (e.g., THF, 10 mL) and the base (e.g., triethylamine, 3.0 mmol).
-
Add the terminal alkyne (1.1 mmol) dropwise to the stirred mixture.
-
Stir the reaction at room temperature or heat as required, monitoring its progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite and wash with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Experimental workflow for Sonogashira coupling.
Conclusion and Recommendations
The choice between this compound and 4-Amino-5-iodonicotinonitrile for cross-coupling reactions is a strategic one, guided by the specific transformation and the desired balance of reactivity, cost, and availability.
-
For Suzuki-Miyaura and Sonogashira couplings , 4-Amino-5-iodonicotinonitrile is the more reactive substrate, offering the potential for milder reaction conditions, lower catalyst loadings, and improved yields, especially in challenging cases. However, for less demanding transformations, the more readily accessible and cost-effective this compound often provides satisfactory results with appropriate catalyst systems.
-
For Buchwald-Hartwig amination , this compound is often the preferred substrate. The potential for catalyst inhibition by the iodide anion can lead to slower reactions and lower yields with the iodo-analogue. While this can sometimes be overcome with careful selection of ligands and reaction conditions, the bromo-compound generally offers a more reliable starting point for this class of reaction.
Ultimately, the optimal choice will depend on the specific synthetic context. This guide provides the foundational knowledge and practical protocols to enable researchers to navigate these considerations and successfully employ these valuable building blocks in their synthetic campaigns.
References
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An Alternative to the Sandmeyer Approach to Aryl Iodides. PMC. Available at: [Link].
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Progress in Stereoselective Haloamination of Olefins. PMC. Available at: [Link].
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Selective C–H Iodination of (Hetero)arenes. PMC. Available at: [Link].
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Why use potassium iodide instead of copper iodide in Sandmeyer reaction?. Chemistry Stack Exchange. Available at: [Link].
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Halogenation of Pyrazoles Using N ‐Halosuccinimides in CCl 4 and in Water. ResearchGate. Available at: [Link].
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Chemoenzymatic Synthesis of 4,5-Dihydroxyisoleucine Fragment of α-Amanitin. ChemRxiv. Available at: [Link].
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A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. SciELO. Available at: [Link].
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A Comparative Guide to the Biological Activity of 4-Amino-5-bromonicotinonitrile Derivatives
In the landscape of medicinal chemistry, the nicotinonitrile scaffold stands as a privileged structure, forming the core of numerous biologically active compounds. The introduction of an amino group at the 4-position and a bromine atom at the 5-position of the pyridine ring creates 4-Amino-5-bromonicotinonitrile, a versatile building block for the synthesis of novel derivatives with a wide spectrum of pharmacological activities. This guide provides a comparative analysis of the biological activities of this compound derivatives, offering insights into their therapeutic potential and the underlying structure-activity relationships.
The this compound Scaffold: A Gateway to Diverse Bioactivities
The unique electronic and structural features of the this compound core, including its hydrogen bonding capabilities, potential for further functionalization, and the influence of the electron-withdrawing cyano and bromo substituents, make it an attractive starting point for drug discovery. The pyridine moiety itself is a common feature in many approved drugs, highlighting its biocompatibility and favorable pharmacokinetic properties.[1] This guide will delve into the key biological activities exhibited by derivatives of this scaffold, namely their anticancer and antimicrobial properties.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The quest for novel anticancer agents is a continuous endeavor in pharmaceutical research. Several derivatives incorporating the aminonicotinonitrile or similar heterocyclic cores have demonstrated significant antiproliferative activity against various cancer cell lines.
Comparative Anticancer Potency
While direct anticancer data for this compound derivatives is emerging, we can draw valuable comparisons from structurally related compounds. For instance, new heterocyclic compounds synthesized from 4-aminoantipyrine have shown promising anticancer activity against the human breast cancer cell line (MCF7).[2][3] In one study, pyrimidine derivatives of antipyrine, particularly those with halogenated phenyl groups, exhibited significant activity, with some compounds showing higher potency than the reference drug Doxorubicin.[2] For example, the iodophenyl derivative 14 and the bromophenyl derivative 13 showed IC50 values of 30.68 µM and 43.41 µM, respectively, against the MCF7 cell line, compared to Doxorubicin's IC50 of 71.8 µM.[2]
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Doxorubicin (Reference) | MCF7 | 71.8 | [2] |
| Iodophenyl derivative 14 | MCF7 | 30.68 | [2] |
| Bromophenyl derivative 13 | MCF7 | 43.41 | [2] |
| Pyrazole derivative 5 | MCF7 | 60.72 | [2] |
This table presents a selection of data for illustrative comparison. A comprehensive evaluation would require head-to-head studies.
Structure-Activity Relationship (SAR) Insights
The anticancer activity of these heterocyclic compounds is intricately linked to their molecular structure. The nature and position of substituents on the core scaffold play a crucial role in determining their potency and selectivity.[4][5] For instance, the presence of halogen atoms like iodine and bromine on an appended phenyl ring has been shown to enhance anticancer activity.[2] This could be attributed to increased lipophilicity, facilitating cell membrane penetration, or specific interactions with the target protein.
The following diagram illustrates a general workflow for investigating the structure-activity relationship of novel nicotinonitrile derivatives.
Caption: A generalized workflow for Structure-Activity Relationship (SAR) studies.
Experimental Protocol: In Vitro Anticancer Screening (MTT Assay)
A common method to assess the cytotoxic activity of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: This colorimetric assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Culture: Human cancer cell lines (e.g., MCF7, HepG2, K562) are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.[6]
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to attach overnight.[2]
-
Compound Treatment: The synthesized this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are then treated with these different concentrations of the compounds and incubated for a specific period (e.g., 48 hours).[2]
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.
Antimicrobial Activity: Combating Pathogenic Microorganisms
The rise of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents. Nicotinonitrile derivatives have emerged as a promising class of compounds with potent antibacterial and antifungal activities.[7][8]
Comparative Antimicrobial Potency
The antimicrobial efficacy of nicotinonitrile derivatives has been evaluated against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.[7][9] For instance, newly synthesized nicotinamidine derivatives have shown minimum inhibitory concentration (MIC) values in the range of 10–20 μM against various microorganisms.[9] Specifically, some compounds demonstrated excellent activity against Staphylococcus aureus, with MIC values comparable to the standard antibiotic ampicillin.[9]
| Compound/Derivative | Microorganism | MIC (μM) | Reference |
| Ampicillin (Reference) | Staphylococcus aureus | ~10 | [9] |
| Nicotinamidine derivative 4a | Staphylococcus aureus | 10 | [9] |
| Nicotinamidine derivative 4b | Staphylococcus aureus | 10 | [9] |
This table provides a snapshot of the antimicrobial activity for comparison. Further studies are needed for a complete picture.
Mechanism of Action Insights
The mode of action of some antimicrobial compounds involves the inhibition of essential enzymes in microorganisms.[10] For example, the antimicrobial agent bronidox is believed to act by oxidizing essential protein thiols, leading to the inhibition of enzyme activity and subsequent microbial growth inhibition.[10] While the specific mechanisms for this compound derivatives are yet to be fully elucidated, it is plausible that they could target similar pathways.
The following diagram illustrates a potential mechanism of action for antimicrobial compounds targeting essential microbial enzymes.
Caption: A simplified diagram of a potential antimicrobial mechanism of action.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: This method involves preparing two-fold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits the visible growth of the microorganism after incubation.
Step-by-Step Methodology:
-
Preparation of Antimicrobial Solutions: The this compound derivatives are dissolved in a suitable solvent and serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well plate.
-
Inoculum Preparation: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension. Positive (microorganism and medium) and negative (medium only) controls are also included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: After incubation, the plates are visually inspected for microbial growth (turbidity). The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.
Enzyme Inhibition: A Promising Avenue for Therapeutic Intervention
Beyond their direct cytotoxic and antimicrobial effects, derivatives of aminopyridine and related heterocyclic systems have shown potential as enzyme inhibitors.[11][12] For instance, 4-aminoquinoline-3-carboxamide derivatives have been identified as potent and reversible inhibitors of Bruton's tyrosine kinase (BTK), a key target in the treatment of rheumatoid arthritis.[11] This highlights the potential of the 4-amino-substituted pyridine core in designing targeted enzyme inhibitors. The exploration of this compound derivatives as inhibitors of various kinases, proteases, or other enzymes involved in disease pathogenesis represents a promising area for future research.
Conclusion and Future Directions
The this compound scaffold holds considerable promise as a template for the development of novel therapeutic agents. The comparative analysis of structurally related compounds reveals a rich potential for potent anticancer and antimicrobial activities. Future research should focus on the systematic synthesis and biological evaluation of a diverse library of this compound derivatives. A thorough investigation of their structure-activity relationships will be crucial for optimizing their potency, selectivity, and pharmacokinetic profiles. Furthermore, elucidating their precise mechanisms of action will provide a deeper understanding of their therapeutic potential and pave the way for their clinical development.
References
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- PubMed. (2009). Discovery and structure-activity relationships of 4-aminoquinazoline derivatives, a novel class of opioid receptor like-1 (ORL1) antagonists. PubMed.
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A Comparative Guide to the Biological Screening of Compounds Derived from 4-Amino-5-bromonicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the quest for novel scaffolds that can serve as a foundation for diverse and biologically active molecules is paramount. 4-Amino-5-bromonicotinonitrile has emerged as a versatile building block, offering multiple reaction sites for the synthesis of a variety of fused heterocyclic compounds. This guide provides an in-depth comparison of the biological activities of key compound classes derived from this scaffold, supported by experimental data and standardized protocols to inform and direct future drug discovery efforts.
The Strategic Advantage of the this compound Scaffold
The chemical architecture of this compound, featuring an amino group, a cyano moiety, and a bromine atom on a pyridine ring, presents a unique opportunity for synthetic diversification. The amino and cyano groups are perfectly positioned for cyclization reactions to form fused pyrazole or pyrimidine rings, while the bromine atom offers a handle for cross-coupling reactions to introduce further diversity. This inherent reactivity allows for the construction of a wide array of heterocyclic systems, each with the potential for distinct biological activities.
This guide will focus on two prominent classes of compounds synthetically accessible from this compound and its close analogs: Pyrazolo[3,4-b]pyridines and Thieno[2,3-b]pyridines . We will explore their performance in key biological screenings, including anticancer, antimicrobial, and enzyme inhibition assays.
I. Pyrazolo[3,4-b]pyridines: A Scaffold for Anticancer and Antimicrobial Agents
The fusion of a pyrazole ring onto the pyridine core of this compound derivatives gives rise to the pyrazolo[3,4-b]pyridine scaffold. This class of compounds has demonstrated significant potential in both oncology and infectious disease research.
A. Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Several studies have highlighted the anticancer properties of pyrazolo[3,4-b]pyridine derivatives. These compounds have been evaluated against a panel of human cancer cell lines, with some exhibiting remarkable potency.
Comparative Anticancer Activity of Pyrazolo[3,4-b]pyridine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| 4e | Liver (HepG2) | Not explicitly stated, but showed high activity | Doxorubicin | Not specified in abstract | [1] |
| 4a | Liver (HepG2) | Not explicitly stated, but showed high activity | Doxorubicin | Not specified in abstract | [1] |
| 8b | Lung (A-549) | 2.9 | Not specified | - | [2][3] |
| 8b | Liver (HEPG2) | 2.6 | Not specified | - | [2][3] |
| 8b | Colon (HCT-116) | 2.3 | Not specified | - | [2][3] |
| 8c | Leukemia (K562, MV4-11) | GI50 MG-MID = 1.33 | Etoposide | Not specified in abstract | [4] |
Note: Direct synthesis from this compound is not always explicitly stated in the source abstracts for these specific compounds, but they represent the pyrazolo[3,4-b]pyridine scaffold.
The data suggests that substitutions on the pyrazolo[3,4-b]pyridine core play a crucial role in determining anticancer potency. For instance, compounds 4e (6-(4-Fluorophenyl)-4-(4-methoxyphenyl)-1-phenyl-3-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile) and 4a (4-(4-Methoxyphenyl)-1-phenyl-3,6-di(pyridin-3-yl)-1H-pyrazolo[3,4-b] pyridine-5-carbonitrile) demonstrated high activity against a liver cancer cell line[1]. Another derivative, 8b , showed significant activity against lung, liver, and colon cancer cell lines[2][3]. Furthermore, compound 8c exhibited potent and broad-spectrum antiproliferative activity across a panel of 60 cancer cell lines[4].
Mechanism of Action Insights: Topoisomerase IIα Inhibition
Interestingly, some pyrazolo[3,4-b]pyridine derivatives have been identified as inhibitors of Topoisomerase IIα, an essential enzyme in DNA replication and repair[4]. This mechanism provides a clear rationale for their observed anticancer effects.
Caption: Inhibition of Topoisomerase IIα by pyrazolo[3,4-b]pyridines.
B. Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The pyrazolo[3,4-b]pyridine scaffold has also been explored for its antimicrobial properties. Studies have shown that certain derivatives exhibit moderate to potent activity against a range of bacterial and fungal strains.
Comparative Antimicrobial Activity of Pyrazolo[3,4-b]pyridine Derivatives
| Compound ID | Organism | Activity | Reference Compound | Activity | Reference |
| Pyrazolopyridines | Bacillus (Gram +) | Active | Streptomycin | Not specified in abstract | [1] |
| Pyrazolopyridines | E. coli (Gram -) | Active | Streptomycin | Not specified in abstract | [1] |
| Pyrazolopyridines | F. oxysporum (Fungus) | Active | Not specified | - | [1] |
| Pyrazolopyridines | P. expansum (Fungus) | Active | Not specified | - | [1] |
| 6b, 6c | Various Bacteria | Moderate Activity | Not specified | - | [5] |
The broad-spectrum activity of these compounds makes them interesting candidates for the development of new anti-infective agents.
II. Thieno[2,3-b]pyridines: A Promising Avenue for Kinase Inhibition and Antimicrobial Development
The cyclization of this compound derivatives with sulfur-containing reagents can lead to the formation of the thieno[2,3-b]pyridine core. This scaffold has shown significant promise, particularly as kinase inhibitors and antimicrobial agents.
A. Kinase Inhibition: A Targeted Approach to Cancer Therapy
Thieno[2,3-b]pyridine derivatives have been investigated as inhibitors of various protein kinases, which are key regulators of cell signaling pathways often dysregulated in cancer.
Kinase Inhibitory Activity of Thieno[2,3-b]pyridine Analogs
While specific data for derivatives directly from this compound is limited in the provided results, the broader class of thienopyridines has shown potent inhibition of kinases like Tropomyosin receptor kinases (TRKs)[6]. The general workflow for assessing kinase inhibition is outlined below.
Caption: General workflow for an in vitro kinase inhibition assay.
B. Antimicrobial Activity: Addressing the Challenge of Drug Resistance
Thieno[2,3-b]pyridines have also demonstrated notable antimicrobial activity. Some derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens[2][7].
Comparative Antimicrobial Activity of Thieno[2,3-b]pyridine Derivatives
| Compound ID | Organism | MIC/MBC (µM) | Reference Compound | MIC/MBC (µM) | Reference |
| 9a | S. aureus | 9.9 / 19.8 | Ciprofloxacin | Not specified in abstract | [2] |
| 9a | E. coli | 19.8 / 39.5 | Ciprofloxacin | Not specified in abstract | [2] |
| Thienopyridines | Various Bacteria | Moderate Activity | Not specified | - | [5] |
The potent activity of compounds like 9a against clinically relevant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), underscores the therapeutic potential of this scaffold[2].
Experimental Protocols: A Guide to Biological Screening
To ensure the reproducibility and validity of biological screening, standardized protocols are essential. The following are detailed, step-by-step methodologies for key assays.
In Vitro Anticancer Activity (MTT Assay)
This assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Compound Preparation: Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacterial or fungal) adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
MBC/MFC Determination (Optional): To determine the Minimum Bactericidal/Fungicidal Concentration, subculture the contents of the wells with no visible growth onto an agar plate. The lowest concentration that shows no growth on the agar is the MBC/MFC.
In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This luminescent assay measures the amount of ADP produced during a kinase reaction, which is inversely correlated with kinase inhibition.
-
Reagent Preparation: Prepare serial dilutions of the test compounds, the kinase, the substrate, and ATP in the appropriate assay buffer.
-
Kinase Reaction: In a 96- or 384-well plate, combine the test compound, kinase, and substrate. Initiate the reaction by adding ATP. Incubate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes)[8].
-
ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP[8].
-
Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal[8].
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Conclusion and Future Directions
The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. The derived pyrazolo[3,4-b]pyridine and thieno[2,3-b]pyridine ring systems have demonstrated significant potential as anticancer, antimicrobial, and enzyme-inhibiting agents. This guide provides a comparative overview of their biological performance and the necessary experimental frameworks for their evaluation.
Future research should focus on the systematic exploration of the chemical space around these privileged scaffolds. A key objective will be to establish clear structure-activity relationships (SAR) by synthesizing and screening a wider array of derivatives. Direct comparative studies of these derivatives against current standard-of-care drugs are crucial to accurately gauge their therapeutic potential. Furthermore, elucidation of the precise molecular mechanisms of action will be vital for the rational design of next-generation compounds with improved potency, selectivity, and pharmacokinetic profiles. The versatility of the this compound starting material ensures that a rich diversity of novel compounds can be generated and screened, paving the way for the development of new and effective medicines.
References
(Please note that the reference numbering is based on the provided search results and may not be sequential in this synthesized guide.)
Sources
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- 6. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine and Pyridines Incorporating 5-Bromobenzofuran-2-yl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Comparing the Efficacy of Kinase Inhibitors Based on Core Building Blocks
Introduction: Deconstructing Kinase Inhibitors to Predict Performance
Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern drug discovery. The development of small molecule kinase inhibitors has revolutionized the treatment of numerous diseases, particularly cancer. However, the efficacy, selectivity, and resistance profile of any given inhibitor are not accidental; they are the direct result of its chemical architecture. The specific building blocks—the core scaffolds and functional moieties—from which an inhibitor is synthesized dictate its interaction with the target kinase, its mechanism of action, and ultimately, its therapeutic potential.
This guide provides an in-depth comparison of kinase inhibitor efficacy by dissecting them into their fundamental building blocks. We will move beyond a simple catalog of compounds to explore the causal relationships between chemical structure and biological function. By understanding how different scaffolds and side chains influence target engagement, we can make more informed decisions in inhibitor selection and design. This analysis is grounded in field-proven insights and supported by experimental data to provide a trustworthy resource for professionals in drug development.
Section 1: The Kinase ATP-Binding Site - A Blueprint for Inhibitor Design
The vast majority of kinase inhibitors are designed to compete with adenosine triphosphate (ATP), the natural substrate for all kinases. The ATP-binding pocket, therefore, serves as the blueprint for inhibitor design. It is not a uniform cavity but a structured landscape with distinct regions, each offering opportunities for specific molecular interactions.
-
Hinge Region: A flexible loop of amino acids that connects the N- and C-terminal lobes of the kinase domain. It forms critical hydrogen bonds with the adenine ring of ATP. For an inhibitor, interacting with the hinge is the most crucial anchor point for stable binding.[1]
-
Adenine Region: The space occupied by the purine ring of ATP. Inhibitors typically feature a heterocyclic scaffold that mimics this interaction.[2]
-
Hydrophobic Pockets: Adjacent to the adenine region, these pockets accommodate the ribose and triphosphate groups of ATP and provide opportunities to enhance potency and selectivity through van der Waals interactions.[2]
-
Solvent-Front Region: The outer, solvent-exposed edge of the binding pocket. Moieties extending into this region can significantly influence the inhibitor's physicochemical properties, such as solubility, and can be engineered to avoid resistance mutations.[3][4]
The strategic placement of different chemical building blocks to engage these regions is the cornerstone of rational kinase inhibitor design.
Caption: Key interaction zones within the kinase ATP-binding site.
Section 2: ATP-Competitive Inhibitors: The Power of the Scaffold
ATP-competitive inhibitors function by directly occupying the ATP-binding site. Their efficacy is largely determined by the core heterocyclic scaffold chosen to interact with the hinge region.
Hinge-Binding Scaffolds: The Anchor of Potency
The choice of the hinge-binding scaffold is arguably the most critical decision in inhibitor design. This building block must present hydrogen bond donors and acceptors in the correct geometry to effectively mimic ATP and anchor the molecule. Different scaffolds confer distinct properties.
-
Pyrazolo[3,4-d]pyrimidines: This scaffold is an isostere of the adenine ring of ATP, allowing it to form similar hinge-binding interactions.[5] Its versatility allows for chemical modifications that can tune its activity and selectivity toward multiple oncogenic targets.[5]
-
Aminopyrimidines & Thienopyrimidines: These scaffolds are prominent in advanced generations of inhibitors designed to overcome resistance. For instance, in the context of BCR-ABL inhibitors, evolving from aminopyrimidine to more complex thienopyrimidine scaffolds has yielded improved activity against stubborn mutants like T315I.[6]
-
Azaindoles: 7-Azaindole is another versatile scaffold for developing kinase inhibitors. However, modifications that block its hydrogen-bonding capability, such as N-methylation, can completely abrogate potency, demonstrating the critical nature of the hinge interaction.[7]
The causality is clear: a scaffold that provides multiple, stable hydrogen bonds with the kinase hinge will exhibit higher initial potency. However, this can also lead to poor selectivity, as many kinases share similar hinge region structures.[7][8] Therefore, the art of inhibitor design lies in balancing hinge-binding affinity with unique interactions in other regions of the ATP pocket.
Solvent-Front Moieties: Engineering Selectivity and Overcoming Resistance
While the hinge-binder provides the anchor, moieties that extend toward the solvent-front region are key for fine-tuning an inhibitor's profile. These building blocks can be modified to:
-
Improve Solubility: Introducing polar or ionizable groups, like a hydroxyethyl piperazine, can enhance aqueous solubility, a crucial pharmacokinetic property.[9]
-
Enhance Selectivity: By interacting with less-conserved residues at the mouth of the ATP pocket, these moieties can provide selectivity for a specific kinase over its close relatives.
-
Overcome Resistance: Solvent-front mutations are a common mechanism of acquired drug resistance.[3] For example, a bulky mutation like G1202R in ALK can sterically block inhibitor binding.[4][10] Designing inhibitors with smaller or more flexible solvent-front moieties can circumvent this steric clash and restore efficacy.[4]
Comparative Data: Impact of Building Blocks on BCR-ABL T315I Inhibition
The T315I "gatekeeper" mutation in BCR-ABL confers resistance to early-generation inhibitors like Imatinib by replacing a threonine with a bulkier isoleucine, blocking the drug's access to a hydrophobic pocket. Overcoming this requires redesigned building blocks.
| Inhibitor | Core Scaffold / Key Building Block | Mechanism | IC50 vs. T315I (nM) | Key Design Rationale |
| Imatinib | 2-phenylaminopyrimidine | ATP-Competitive | >10,000 | Ineffective due to steric clash with I315 residue. |
| Ponatinib | Imidazo[1,2-b]pyridazine | ATP-Competitive | ~2 | Ethynyl linker provides conformational flexibility to accommodate the bulky isoleucine residue.[6] |
| Asciminib | Acyl-pyrrole-oxindole | Allosteric | ~0.6 | Binds to the myristoyl pocket, a completely different site, thus bypassing T315I resistance.[6][11] |
| HS-438 | Benzothiazole-picolinamide | ATP-Competitive | 33 | Incorporates a picolinamide ether to enhance hydrogen bonding in the hinge region.[6] |
Data synthesized from multiple sources for illustrative comparison.[6][11]
Section 3: Covalent Inhibitors: Creating a Lasting Connection
Covalent inhibitors represent a distinct strategy where efficacy is driven by the formation of an irreversible bond with the target kinase. This approach requires two key building blocks:
-
The Guidance System: A scaffold that provides reversible binding affinity and selectivity, positioning the inhibitor correctly within the active site.
-
The Warhead: A reactive, electrophilic group (e.g., acrylamide) that forms a covalent bond with a nearby nucleophilic amino acid residue, most commonly a cysteine.[12]
The primary advantage of this mechanism is prolonged target inhibition that is independent of ATP concentrations and can achieve a high degree of potency. Furthermore, since the targetable cysteine residue may not be present in all kinases, this provides a powerful handle for achieving high selectivity.[13] The development of Ibrutinib, a covalent inhibitor of Bruton's tyrosine kinase (BTK), is a landmark example of this strategy's success.[13]
Caption: Mechanism of covalent kinase inhibition.
However, non-covalent inhibitors can sometimes prove superior. For instance, the non-covalent BTK inhibitor pirtobrutinib has demonstrated efficacy against BTK C481 substitution mutants that confer resistance to covalent inhibitors like ibrutinib.[14] This highlights that the optimal strategy is target-dependent.
Section 4: Allosteric Inhibitors: A New Frontier of Selectivity
Allosteric inhibitors bind to a site on the kinase that is distinct from the highly conserved ATP pocket.[15] This binding event induces a conformational change that locks the kinase in an inactive state. The key building blocks for these inhibitors are not designed to mimic ATP but are discovered through screens to fit unique, less-conserved pockets on the kinase surface.
The major advantages of this approach are:
-
High Selectivity: Allosteric pockets are not as conserved across the kinome as the ATP site, making it possible to design highly selective inhibitors with fewer off-target effects.[15][16]
-
Efficacy Against Resistance: They can be effective against tumors that have developed resistance to ATP-competitive drugs through mutations in the ATP-binding site.[6][16]
Asciminib is a prime example, binding to the myristoyl pocket of BCR-ABL to inhibit its activity.[11] This allosteric mechanism allows it to be paired with ATP-competitive inhibitors to synergistically suppress the emergence of resistant clones.[6]
Section 5: Experimental Protocols for Efficacy Evaluation
To ensure trustworthiness and reproducibility, the protocols described below are self-validating systems for comparing inhibitor efficacy.
Protocol 1: Biochemical Kinase Assay (ADP-Glo™ Assay)
This protocol determines an inhibitor's direct effect on enzymatic activity (IC50) in a purified, cell-free system. The causality is direct: a potent inhibitor will block ATP-to-ADP conversion, resulting in a low luminescence signal.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a kinase inhibitor.
Methodology:
-
Plate Preparation:
-
Prepare a serial dilution of the kinase inhibitors in a 384-well plate. A typical starting concentration is 10 µM with 1:3 dilutions. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.
-
-
Kinase Reaction:
-
Prepare a reaction buffer containing the purified kinase enzyme and its specific substrate peptide.
-
Add the ATP solution to all wells to initiate the kinase reaction. The ATP concentration should be at or near the Km for the specific kinase to ensure competitive binding dynamics are accurately reflected.
-
Incubate the plate at room temperature for 1 hour.
-
-
Signal Generation & Detection:
-
Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data using the positive and negative controls.
-
Plot the normalized signal versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to calculate the IC50 value.
-
Protocol 2: Cell-Based Proliferation Assay (CellTiter-Glo® Assay)
This protocol measures an inhibitor's ability to halt the proliferation of cancer cells that are dependent on the target kinase (GI50). This provides a more physiologically relevant measure of potency, accounting for cell permeability and off-target effects.
Objective: To measure the half-maximal growth inhibition (GI50) of a kinase inhibitor in a relevant cancer cell line.
Methodology:
-
Cell Plating:
-
Seed cancer cells known to be driven by the target kinase into a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow cells to attach and resume proliferation.
-
-
Inhibitor Treatment:
-
Add serial dilutions of the kinase inhibitor to the wells. Include vehicle-only controls.
-
Incubate the cells for 72 hours under standard cell culture conditions (37°C, 5% CO2). This duration is critical to observe a significant effect on cell division.
-
-
Viability Measurement:
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® Reagent to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Analysis:
-
Read luminescence on a plate reader.
-
Normalize the data to the vehicle-treated control wells.
-
Plot the normalized viability versus the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the GI50.
-
Caption: Workflow comparing biochemical and cell-based efficacy assays.
Conclusion
The efficacy of a kinase inhibitor is a direct reflection of the rational design and chemical intuition embedded in its structure. By understanding the function of different building blocks—from the hinge-binding scaffolds that anchor the molecule to the solvent-front moieties that confer selectivity and the reactive warheads that create irreversible bonds—researchers can better predict an inhibitor's performance. The choice between an ATP-competitive, covalent, or allosteric inhibitor is not arbitrary; it is a strategic decision based on the specific biology of the kinase target and the clinical challenge, such as acquired resistance, that needs to be overcome. By leveraging the principles outlined in this guide, scientists and drug developers can more effectively navigate the complex landscape of kinase inhibitor design to create more potent, selective, and durable therapies.
References
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Title: Advances in Targeting BCR-ABLT315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. Source: MDPI URL: [Link]
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Title: A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ. Source: MDPI URL: [Link]
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Title: Hinge Binder Scaffold Hopping Identifies Potent Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) Inhibitor Chemotypes. Source: PubMed Central URL: [Link]
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Title: Targeting Solvent-Front Mutations for Kinase Drug Discovery: From Structural Basis to Design Strategies. Source: PubMed URL: [Link]
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Title: Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies. Source: PMC - NIH URL: [Link]
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Title: Fragment-based approaches to the discovery of kinase inhibitors. Source: PubMed URL: [Link]
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Title: Approach for the Design of Covalent Protein Kinase Inhibitors via Focused Deep Generative Modeling. Source: PMC - PubMed Central URL: [Link]
-
Title: Selectivity and therapeutic inhibition of kinases: to be or not to be? Source: PMC - NIH URL: [Link]
-
Title: Principles of Kinase Allosteric Inhibition and Pocket Validation. Source: ACS Publications URL: [Link]
-
Title: Utilization of Existing Human Kinase Inhibitors as Scaffolds in the Development of New Antimicrobials. Source: PubMed Central URL: [Link]
-
Title: Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles. Source: NIH URL: [Link]
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Title: Compounds from Natural Sources as Protein Kinase Inhibitors. Source: PMC - PubMed Central URL: [Link]
-
Title: Impact of Allosteric Modulation in Drug Discovery: Innovation in Emerging Chemical Modalities. Source: PMC - PubMed Central URL: [Link]
-
Title: Targeting Solvent-Front Mutations for Kinase Drug Discovery: From Structural Basis to Design Strategies. Source: ResearchGate URL: [Link]
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Title: Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. Source: MDPI URL: [Link]
-
Title: The rise of covalent inhibitors in strategic therapeutic design. Source: CAS.org URL: [Link]
-
Title: An exploration of solvent-front region high affinity moiety leading to novel potent ALK & ROS1 dual inhibitors with mutant-combating effects. Source: PubMed URL: [Link]
-
Title: CHAPTER 3: The Screening and Design of Allosteric Kinase Inhibitors. Source: Royal Society of Chemistry URL: [Link]
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Title: Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Source: SciSpace URL: [Link]
-
Title: Discovery of a novel kinase hinge binder fragment by dynamic undocking. Source: RSC Publishing URL: [Link]
-
Title: Fragment-based drug design facilitates selective kinase inhibitor discovery. Source: PubMed URL: [Link]
-
Title: Kinase inhibitor macrocycles: a perspective on limiting conformational flexibility when targeting the kinome with small molecules. Source: NIH URL: [Link]
-
Title: Hinge Binder Scaffold Hopping Identifies Potent Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) Inhibitor Chemotypes. Source: ACS Publications URL: [Link]
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Title: Tyrosine kinase inhibitors: Multi-targeted or single-targeted? Source: PMC - PubMed Central URL: [Link]
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A Senior Application Scientist's Guide to the Reaction Mechanisms of 4-Amino-5-bromonicotinonitrile: A Comparative Analysis for Drug Development Professionals
For researchers, scientists, and drug development professionals, 4-amino-5-bromonicotinonitrile stands as a pivotal building block in the synthesis of complex nitrogen-containing heterocycles. Its strategic placement of an amino, bromo, and cyano group on a pyridine ring offers a versatile platform for a multitude of chemical transformations. This guide provides an in-depth exploration of the reaction mechanisms associated with this compound, offering a comparative analysis with alternative substrates and supported by experimental data to inform strategic synthetic decisions.
The Strategic Importance of this compound in Medicinal Chemistry
The unique substitution pattern of this compound makes it a highly valuable scaffold in the development of novel therapeutics. The bromine atom serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, alkynyl, and amino moieties. The adjacent amino group can modulate the reactivity of the pyridine ring and participate in cyclization reactions, while the nitrile group can be hydrolyzed, reduced, or serve as a precursor for other functional groups. This trifecta of reactivity allows for the rapid generation of molecular diversity, a crucial aspect of modern drug discovery.
Key Reaction Mechanisms and Comparative Analysis
This section delves into the primary reaction mechanisms involving this compound, providing a comparative perspective with alternative substrates to highlight its unique reactivity profile.
Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Complexity
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, and this compound is an excellent substrate for these powerful methods.
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organoboron compound and a halide.[1][2] For this compound, this reaction enables the introduction of a wide array of aryl and heteroaryl substituents at the 5-position.
Reaction Mechanism:
The catalytic cycle of the Suzuki-Miyaura reaction is well-established and involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1]
Comparative Performance:
While specific data for this compound is not extensively reported, studies on the closely related 5-bromo-2-methylpyridin-3-amine provide valuable insights. These studies demonstrate that electron-donating groups (like the amino group) and electron-withdrawing groups on the arylboronic acid have no significant effect on reaction rates or yields.[3] This suggests that this compound is likely to be a highly effective substrate in Suzuki-Miyaura couplings.
| Substrate | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 5-bromo-2-methylpyridin-3-amine | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | 12 | 75-85 | [3] |
| 2,3-Diamino-5-bromopyridine | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ (2 eq) | Dioxane/H₂O (4:1) | 100 | 12 | ~80-90 (estimated) | [4] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 70-80 | 12 | 60 | [5] |
Experimental Protocol (Adapted from[3]):
-
To a reaction vessel, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₃PO₄ (2.0 mmol).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add a degassed mixture of 1,4-dioxane and water (4:1, 5 mL).
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[6] This reaction allows for the introduction of a wide variety of primary and secondary amines at the 5-position of this compound.
Reaction Mechanism:
The catalytic cycle for the Buchwald-Hartwig amination is similar to the Suzuki-Miyaura coupling, with the key difference being the nature of the nucleophile.
Comparative Performance and Experimental Protocol:
| Substrate | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromo-1H-imidazole | Pd precatalyst with tBuBrettPhos | LHMDS | THF | Room Temp | 12 | 85 | [7] |
| 2-Bromo-13α-estrone 3-benzyl ether | Pd(OAc)₂ with X-Phos | KOt-Bu | Toluene | Microwave | 0.5 | >95 | [8] |
Experimental Protocol (Adapted from[7]):
-
To a reaction vessel, add this compound (1.0 mmol), the desired amine (1.2 mmol), a palladium precatalyst (e.g., tBuXPhos-G3, 0.02 mmol), and a strong, non-nucleophilic base (e.g., LHMDS or NaOtBu, 2.2 mmol).
-
Evacuate and backfill the vessel with an inert atmosphere.
-
Add anhydrous, degassed solvent (e.g., THF or toluene, 5 mL).
-
Stir the reaction at room temperature or with gentle heating (e.g., 80 °C) for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify by column chromatography.
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9] This reaction is particularly valuable for introducing alkynyl functionalities, which can serve as handles for further transformations or as key components of biologically active molecules.[10]
Reaction Mechanism:
The Sonogashira coupling typically involves a dual catalytic system of palladium and copper.
Comparative Performance and Experimental Protocol:
A general protocol for the Sonogashira reaction using a combination of (N-heterocyclic carbene)-Cu and (N-heterocyclic carbene)-Pd complexes has been reported to be highly efficient for the coupling of aryl bromides and aryl alkynes in air.[11]
Experimental Protocol (Adapted from[11]):
-
In a reaction vial, combine this compound (1.0 mmol), the terminal alkyne (1.2 mmol), an (NHC)-Pd catalyst (0.01 mol%), an (NHC)-Cu catalyst (1 mol%), and a base (e.g., Cs₂CO₃, 2.0 mmol).
-
Add a suitable solvent (e.g., DMF, 5 mL).
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, dilute the reaction with water and extract with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify the product by column chromatography.
Nucleophilic Aromatic Substitution (SNAr): A Metal-Free Alternative
Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring.[12] For this reaction to proceed, the aromatic ring must be activated by electron-withdrawing groups.[12] The nitrile group in this compound is a moderately electron-withdrawing group, which can facilitate SNAr reactions at the 5-position.
Reaction Mechanism:
The SNAr reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex. However, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism.[13][14]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. mdpi.com [mdpi.com]
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- 5. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. peptide.com [peptide.com]
- 11. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - Chemical Science (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Purity Assessment of Synthesized 4-Amino-5-bromonicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the purity of synthetic intermediates is a cornerstone of reliable and reproducible outcomes. 4-Amino-5-bromonicotinonitrile, a key building block for various bioactive molecules, is no exception. The presence of even minute impurities can significantly impact the efficacy, safety, and stability of the final active ingredient. This guide provides an in-depth, comparative analysis of the essential techniques for assessing the purity of synthesized this compound, offering field-proven insights and detailed experimental protocols.
The Synthetic Landscape: Understanding Potential Impurities
The most common and direct route to this compound is the electrophilic bromination of 4-aminonicotinonitrile. This reaction, while seemingly straightforward, is prone to the formation of several process-related impurities. The activating nature of the amino group on the pyridine ring can lead to a lack of complete regioselectivity and over-bromination.
A primary method for this synthesis involves the use of N-Bromosuccinimide (NBS) as a brominating agent. The choice of solvent and reaction conditions is critical in minimizing the formation of byproducts.
Common Process-Related Impurities:
-
Isomeric Monobromo Products: Bromination can potentially occur at other positions on the pyridine ring, leading to the formation of isomers such as 4-Amino-6-bromonicotinonitrile.
-
Dibromo Products: Over-bromination can result in the formation of 4-Amino-x,y-dibromonicotinonitrile.
-
Unreacted Starting Material: Incomplete reaction will leave residual 4-aminonicotinonitrile.
-
Hydrolyzed Byproducts: The nitrile group can be susceptible to hydrolysis under certain conditions, leading to the formation of the corresponding amide or carboxylic acid.
The following diagram illustrates a typical synthetic workflow for this compound.
Caption: Synthetic workflow for this compound.
A Multi-Pronged Approach to Purity Assessment
No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on the synergistic use of multiple orthogonal methods. This guide will focus on a powerful combination of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, supplemented by the classical melting point determination.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination
Reversed-phase HPLC is the cornerstone for purity analysis of moderately polar compounds like this compound. Its high resolution and sensitivity make it ideal for separating the main component from structurally similar impurities.[1]
Experimental Protocol: HPLC Purity of this compound
-
Instrumentation: HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
-
-
System Suitability:
-
Inject the standard solution five times. The relative standard deviation (RSD) for the peak area of this compound should be not more than 2.0%.
-
The tailing factor for the main peak should be between 0.8 and 1.5.
-
The theoretical plates should be not less than 2000.
-
-
Analysis:
-
Inject the sample solution and record the chromatogram.
-
Calculate the percentage purity by the area normalization method.
-
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Amino-5-bromonicotinonitrile
For researchers and scientists in the fast-paced world of drug development, the safe handling and disposal of novel chemical entities are paramount. This guide provides a detailed protocol for the proper disposal of 4-Amino-5-bromonicotinonitrile, a compound of interest in various research applications. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, this directive is synthesized from the known hazards of structurally analogous chemicals, including other brominated pyridines and aromatic nitriles. The procedures outlined here are designed to establish a self-validating system of safety, ensuring minimal risk to personnel and the environment.
Hazard Assessment: Understanding the Risks
This compound is a halogenated aromatic amine and nitrile. Based on data from similar compounds such as 5-Bromonicotinamide and 3-Amino-5-bromopicolinonitrile, it should be handled as a substance that is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .[1][2] The presence of the bromine atom categorizes it as a halogenated organic compound, which requires specific disposal considerations to prevent environmental persistence and potential bioaccumulation.[3]
Assumed Hazard Profile:
| Hazard Class | GHS Classification | Rationale |
| Acute Toxicity, Oral | Warning (Harmful if swallowed) | Based on data for 5-Bromonicotinamide (H302) and 3-Amino-5-bromopicolinonitrile (H301 - Toxic if swallowed).[1][2] |
| Skin Irritation | Warning (Causes skin irritation) | Based on data for 5-Bromonicotinamide (H315).[1] |
| Eye Irritation | Warning (Causes serious eye irritation) | Based on data for 5-Bromonicotinamide (H319).[1] |
| Specific Target Organ Toxicity (Single Exposure) | Warning (May cause respiratory irritation) | Based on data for 5-Bromonicotinamide (H335).[1] |
Personal Protective Equipment (PPE): The First Line of Defense
Before initiating any disposal procedures, all personnel must be equipped with the appropriate PPE to prevent exposure.
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant nitrile gloves. Consider double-gloving. | To prevent skin contact. Nitrile gloves offer good resistance to a range of chemicals.[4] |
| Eye Protection | Safety goggles or a face shield. | To protect against splashes of solutions or airborne particles. |
| Lab Coat | Standard laboratory coat. | To protect clothing and skin. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood. | To avoid inhalation of dust or aerosols. |
Step-by-Step Disposal Protocol
The following protocol details the necessary steps for the safe disposal of this compound, from waste collection to final hand-off to a licensed waste management service.
Diagram: Waste Disposal Workflow for this compound
A flowchart illustrating the key stages of the disposal process.
Proper segregation at the point of generation is critical to ensure safe and compliant disposal.
-
Solid Waste : Collect unused or contaminated this compound solid waste in a dedicated, clearly labeled, and sealable container. The container should be made of a material compatible with the chemical.[5]
-
Contaminated Materials : Any materials that have come into contact with the compound, such as pipette tips, contaminated gloves, and bench paper, should be considered hazardous waste.[5] Collect these materials in a separate, clearly labeled hazardous waste bag or container.[5]
-
Liquid Waste : Solutions containing this compound should be collected in a dedicated, sealed container for halogenated organic liquid waste.[6] Do not mix with non-halogenated waste streams.[6][7]
Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area. The storage area should be away from incompatible materials. Based on general principles for organic amines and nitriles, avoid storage near strong oxidizing agents.[8]
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company for pickup and final disposal.[5] Provide them with all available information about the compound, including its name, quantity, and the hazard assessment based on related compounds. All hazardous waste must be disposed of in accordance with federal, state, and local regulations.[9]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Secure the Area : Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE : Before attempting to clean the spill, ensure you are wearing the recommended PPE, including respiratory protection if the spill generates dust.
-
Contain the Spill :
-
For solid spills : Gently cover the spill with an absorbent material to avoid raising dust.[10] Sweep up the material and place it in a sealed, labeled container for hazardous waste.[11][12]
-
For liquid spills : Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste.
-
-
Decontaminate the Area : Clean the spill area with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.[13]
-
Seek Medical Attention if Exposed : If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[10] If inhaled, move to fresh air and seek medical attention.[10][14]
Causality and Best Practices
-
Why segregate halogenated waste? Halogenated organic compounds often require specific disposal methods, such as high-temperature incineration, to prevent the formation of persistent and toxic byproducts like dioxins and furans.[15] Mixing them with non-halogenated waste complicates and increases the cost of disposal for the entire waste stream.[7]
-
The Importance of a Self-Validating System : By treating this compound with the precautions warranted by its more hazardous structural analogs, you create a robust safety protocol. This "worst-case" approach ensures that unforeseen hazards are mitigated. The procedural steps of segregation, labeling, and containment provide clear checkpoints to verify that waste is being handled correctly at every stage.
This guide is intended to provide a framework for the safe disposal of this compound. Always consult with your institution's EHS department for specific guidance and to ensure compliance with all applicable regulations.
References
- 4-Aminoantipyrine - SAFETY DATA SHEET. (2024).
- Safety Data Sheet: 4-Aminoantipyrine - Carl ROTH. (n.d.).
- 4-Amino Pyridine CAS No 504-24-5 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (n.d.).
- Proper Disposal of 4-Aminoquinoline-7-carbonitrile: A Step-by-Step Guide for Laboratory Professionals - Benchchem. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2011).
- MSDS of 5-Amino-6-broMonicotinonitrile. (n.d.).
- 100640 - 2-Amino-5-bromopyridine - Safety Data Sheet. (2024).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. (n.d.).
- Halogenated Solvents. (n.d.).
- Other Disposal Guidance | I-WASTE DST | US EPA. (n.d.).
- Hazardous Materials Disposal Guide | Nipissing University. (2019).
- 5-Bromonicotinamide | C6H5BrN2O | CID 1808 - PubChem. (n.d.).
- 3-Amino-5-Bromopicolinonitrile | C6H4BrN3 | CID 22030176 - PubChem. (n.d.).
- Technical Manual, Sec. 6, Ch. 2: Controlling Occupational Exposure to Hazardous Drugs - Oregon OSHA. (n.d.).
- Exposure Assessment Tools by Chemical Classes - Other Organics | US EPA. (2025).
- Guidelines for Solvent Waste Recycling and Disposal. (2022).
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- 15. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
